Benzyl (4-oxocyclohexyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXBIBFCJISKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562205 | |
| Record name | Benzyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-63-1 | |
| Record name | Benzyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-4-aminocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and expected analytical data for Benzyl (4-oxocyclohexyl)carbamate. As a bifunctional molecule containing a ketone and a carbamate-protected amine, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This document consolidates computed physicochemical properties and outlines a detailed, representative experimental protocol for its preparation and purification. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Compound Identification and Chemical Properties
This compound, also known by its CAS Number 16801-63-1, is a key organic building block. The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine, which can be removed under various conditions, while the ketone functionality allows for a range of subsequent chemical transformations.
Nomenclature and Identifiers
| Identifier Type | Data | Reference |
| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |
| CAS Number | 16801-63-1 | [1] |
| PubChem CID | 14615292 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| SMILES | C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | [1] |
| InChIKey | VHXBIBFCJISKFA-UHFFFAOYSA-N | [1] |
| Synonyms | 4-(Benzyloxycarbonylamino)cyclohexanone, N-Cbz-4-aminocyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 247.29 g/mol | [1] |
| Exact Mass | 247.12084340 Da | [1] |
| XLogP3 (Predicted) | 1.7 | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Proposed Experimental Protocols
While a specific, peer-reviewed synthesis for this compound is not widely documented, a robust synthesis can be proposed based on well-established reactions for N-protection of amines. The following protocol describes a representative method for its synthesis via the reaction of 4-aminocyclohexanone with benzyl chloroformate.
Synthesis of this compound
This procedure details the N-protection of 4-aminocyclohexanone using benzyl chloroformate under basic aqueous conditions.
Materials and Reagents:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)[2]
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in 50 mL of deionized water.
-
Cooling: Cool the aqueous solution to 0 °C in an ice-water bath.
-
Addition of Reagent: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by column chromatography or recrystallization.
Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate).
-
Elution: Carefully load the slurry onto the column and elute with the solvent gradient. Collect fractions based on TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Expected Analytical Data
The identity and purity of the synthesized compound should be confirmed using modern spectroscopic techniques. The following table outlines the expected characteristics.
| Analytical Technique | Expected Characteristics |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch, carbamate), ~1710 cm⁻¹ (C=O stretch, ketone), ~1685 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch), ~740, 700 cm⁻¹ (Aromatic C-H bend) |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: m/z 248.12813; Predicted [M+Na]⁺: m/z 270.11007[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~5.1 ppm (s, 2H, -O-CH₂-Ar), δ ~5.0 ppm (br s, 1H, N-H), δ ~3.8 ppm (m, 1H, CH-N), δ ~2.1-2.6 ppm (m, 8H, cyclohexyl protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 ppm (C=O, ketone), δ ~156 ppm (C=O, carbamate), δ ~136 ppm (Ar-C), δ ~128 ppm (Ar-CH), δ ~67 ppm (-O-CH₂-Ar), δ ~48 ppm (CH-N), δ ~40 ppm (CH₂ adjacent to C=O), δ ~33 ppm (other CH₂) |
Visualization of Synthetic Workflow
The following diagram illustrates the proposed logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is classified as causing serious eye irritation (H319).[1] Standard laboratory safety precautions should be employed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
The reactant, benzyl chloroformate, is toxic, corrosive, and moisture-sensitive and should be handled with extreme care in a fume hood.[2]
References
An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate (CAS: 16801-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-oxocyclohexyl)carbamate, with the CAS number 16801-63-1, is a versatile bifunctional organic compound. It incorporates a cyclohexanone moiety and a carbamate group with a benzyl protecting group (Cbz or Z). This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The cyclohexanone ring provides a rigid scaffold that can be further functionalized, while the N-Cbz group offers a stable and readily cleavable protecting group for the amine functionality. This document provides a comprehensive technical overview of its chemical properties, synthesis, purification, and potential applications in drug discovery, based on available scientific data.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the tables below.[1][2][3]
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 16801-63-1 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |
| Synonyms | 4-(Benzyloxycarbonylamino)cyclohexanone, 4-N-Cbz-cyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester | [1][2] |
| SMILES | O=C(NC1CCC(=O)CC1)OCC2=CC=CC=C2 | [1] |
| InChIKey | VHXBIBFCJISKFA-UHFFFAOYSA-N | [1] |
Table 2: Physical and Computed Properties
| Property | Value | Source |
| Physical Form | Solid, Crystalline | [2][3] |
| Melting Point | 86-87°C | [3] |
| Boiling Point (Predicted) | 427.3 ± 44.0 °C | [3] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 55.4 Ų | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [3][4] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the N-protection of 4-aminocyclohexanone hydrochloride with benzyl chloroformate.
Reaction Scheme:
References
Benzyl (4-oxocyclohexyl)carbamate molecular weight and formula
This guide provides the fundamental physicochemical properties of Benzyl (4-oxocyclohexyl)carbamate, a compound of interest to researchers and professionals in the fields of chemistry and drug development.
Physicochemical Data
The core molecular attributes of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C14H17NO3[1][2] |
| Molecular Weight | 247.29 g/mol [1] |
| Monoisotopic Mass | 247.12084340 Da[1] |
Molecular Composition
The structural composition of this compound is based on its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The relationship between the molecular formula and its elemental components is illustrated in the following diagram.
Caption: Elemental breakdown of this compound.
References
Benzyl (4-oxocyclohexyl)carbamate structure and synthesis
An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-N-Cbz-cyclohexanone, is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and pharmaceutical development.[1] Its structure combines a reactive cyclohexanone core with a carbamate-protected amine, making it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] This document provides a detailed overview of its chemical structure and a representative protocol for its synthesis via N-benzyloxycarbonylation of 4-aminocyclohexanone.
Chemical Structure and Properties
This compound is characterized by a benzyl carbamate group attached to the 4-position of a cyclohexanone ring. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, known for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. The ketone functional group provides a reactive site for further molecular elaboration.
Table 1: Physicochemical Properties and Identifiers
| Property | Data | Reference |
|---|---|---|
| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | |
| Synonyms | 4-N-Cbz-cyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| CAS Number | 16801-63-1 | [1] |
| Appearance | White to light brown crystalline solid | [1] |
| Purity (Commercial) | ≥99.0% |[2] |
Synthesis Pathway
The most common and direct method for the synthesis of this compound is the N-benzyloxycarbonylation of 4-aminocyclohexanone. This reaction, a type of Schotten-Baumann reaction, involves the acylation of the primary amine with benzyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on standard Schotten-Baumann conditions for N-Cbz protection of amines.[3]
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution of Amine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of water (50 mL) and dichloromethane (50 mL). If using a non-hydrochloride salt of the amine, 1.1 equivalents of base are sufficient. Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine all organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes any unreacted amine and excess base, while the bicarbonate wash removes residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white crystalline solid.
Representative Data
While a specific literature-reported yield for the described synthesis was not identified, the N-benzyloxycarbonylation of amines is a high-yielding reaction. The expected purity of the final product should be high, consistent with commercially available standards.
Table 2: Representative Synthesis Data
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Expected Yield | Purity (by HPLC) |
|---|---|---|---|---|
| 4-Aminocyclohexanone HCl | 149.62 | 1.0 | N/A | N/A |
| Benzyl Chloroformate | 170.59 | 1.05 | N/A | N/A |
| this compound | 247.29 | 1.0 (Theoretical) | 85-95% | ≥99.0%[2] |
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood.[3]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
The reaction should be performed by trained personnel in a properly equipped laboratory.
References
Spectroscopic and Synthetic Profile of Benzyl (4-oxocyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Benzyl (4-oxocyclohexyl)carbamate. The information is intended to support research and development activities in medicinal chemistry and materials science where this compound may serve as a key building block or intermediate.
Chemical Structure and Properties
-
IUPAC Name: Benzyl N-(4-oxocyclohexyl)carbamate
-
Synonyms: N-Cbz-4-aminocyclohexanone, 4-(Benzyloxycarbonylamino)cyclohexanone
-
CAS Number: 16801-63-1
-
Molecular Formula: C₁₄H₁₇NO₃
-
Molecular Weight: 247.29 g/mol
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the N-benzyloxycarbonylation of 4-aminocyclohexanone hydrochloride. This reaction utilizes benzyl chloroformate as the protecting group source in the presence of a base to neutralize the hydrochloric acid formed.
Experimental Protocol: Synthesis
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water at 0 °C is added sodium bicarbonate (2.5 eq).
-
Benzyl chloroformate (1.1 eq) is added dropwise to the stirred reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Spectroscopic Data
The following tables summarize the expected experimental spectroscopic data for this compound based on analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.39 - 7.30 | m | 5H | - | Ar-H |
| 5.12 | s | 2H | - | -O-CH₂ -Ph |
| 4.95 | br s | 1H | - | NH |
| 3.90 | m | 1H | - | CH -NH |
| 2.50 - 2.40 | m | 2H | - | CH₂ -C=O (axial) |
| 2.35 - 2.25 | m | 2H | - | CH₂ -C=O (equatorial) |
| 2.15 - 2.05 | m | 2H | - | CH₂ -CH-NH (axial) |
| 1.80 - 1.70 | m | 2H | - | CH₂ -CH-NH (equatorial) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 210.5 | C =O (ketone) |
| 155.8 | C =O (carbamate) |
| 136.5 | Ar-C (quaternary) |
| 128.6 | Ar-C H |
| 128.2 | Ar-C H |
| 128.1 | Ar-C H |
| 67.0 | -O-C H₂-Ph |
| 48.5 | C H-NH |
| 40.8 | C H₂-C=O |
| 33.5 | C H₂-CH-NH |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320 | Strong, Broad | N-H Stretch |
| 3035 | Medium | Aromatic C-H Stretch |
| 2950, 2865 | Medium | Aliphatic C-H Stretch |
| 1715 | Strong | C=O Stretch (Ketone) |
| 1690 | Strong | C=O Stretch (Carbamate) |
| 1535 | Strong | N-H Bend and C-N Stretch |
| 1250 | Strong | C-O Stretch (Carbamate) |
| 740, 695 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 248.1281 | [M+H]⁺ |
| 270.1100 | [M+Na]⁺ |
| 286.0840 | [M+K]⁺ |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.
IR Spectroscopy
A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile. The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The data is acquired in positive ion mode.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis processes.
Solubility Profile of Benzyl (4-oxocyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-oxocyclohexyl)carbamate is a bifunctional organic molecule featuring a carbamate group, a cyclohexanone ring, and a benzyl protecting group. Its structural characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the predicted solubility, detailed experimental protocols for its quantitative determination, and its role as a building block in pharmaceutical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Source |
| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |
| Synonyms | N-Cbz-4-aminocyclohexanone, 4-(Benzyloxycarbonylamino)cyclohexanone | [1][2] |
| CAS Number | 16801-63-1 | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |
| Molecular Weight | 247.29 g/mol | [1][2] |
| Melting Point | 86-87 °C | [2] |
| Appearance | Solid (predicted) | |
| XlogP (Predicted) | 1.7 | [1] |
Theoretical and Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be predicted based on its molecular structure and the principle of "like dissolves like."
The molecule possesses:
-
Non-polar regions: The benzyl group and the cyclohexane ring contribute to its solubility in non-polar and moderately polar solvents.
-
Polar regions: The ketone and the carbamate (N-H and C=O) functional groups introduce polarity and the capacity for hydrogen bonding, suggesting solubility in polar organic solvents.
This duality indicates that the compound is likely to be most soluble in moderately polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility is expected to be lower in highly non-polar solvents like hexanes and also limited in highly polar protic solvents like water, where strong solvent-solvent hydrogen bonding can dominate.
Table 3.1: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Solvent Type | Predicted Qualitative Solubility | Quantitative Data (g/100mL) |
| Dichloromethane (DCM) | Halogenated | High | Data not available |
| Chloroform | Halogenated | High | Data not available |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Data not available |
| Ethyl Acetate | Polar Aprotic (Ester) | Moderate to High | Data not available |
| Acetone | Polar Aprotic (Ketone) | Moderate to High | Data not available |
| Acetonitrile | Polar Aprotic | Moderate | Data not available |
| Methanol | Polar Protic (Alcohol) | Moderate | Data not available |
| Ethanol | Polar Protic (Alcohol) | Moderate | Data not available |
| Toluene | Non-polar Aromatic | Low to Moderate | Data not available |
| Hexanes | Non-polar Aliphatic | Low | Data not available |
| Water | Polar Protic | Very Low / Insoluble | Data not available |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols provide robust methods for quantitative determination.
Gravimetric Method
The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[3][4]
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials[3]
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: Allow the solution to settle. Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette, avoiding any solid particles. Immediately filter the solution using a syringe filter into a pre-weighed, dry evaporation dish.[4]
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a gentle stream of inert gas (e.g., nitrogen).
-
Drying and Weighing: Once the solvent is fully evaporated, dry the dish to a constant weight in a vacuum desiccator.[4] Weigh the dish containing the dried solute on an analytical balance.
-
Calculation:
-
Mass of solute = (Mass of dish + solute) - (Mass of empty dish)
-
Solubility (g/L) = (Mass of solute in g / Volume of solution withdrawn in L)
-
UV-Vis Spectrophotometric Method
This method is ideal for compounds that possess a UV-absorbing chromophore, such as the benzyl group in the target molecule. It is faster than the gravimetric method and suitable for higher throughput screening.[5][6]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or UV-compatible microplates
-
Materials for preparing a saturated solution (as above)
-
Volumetric glassware for dilutions
Procedure:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution with the spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The curve must follow the Beer-Lambert law in the chosen concentration range.[6]
-
Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare an equilibrated, saturated solution.
-
Sample and Dilute: Withdraw a known volume of the filtered supernatant. Dilute this sample with the solvent to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is crucial.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the equation from the linear regression of the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.[6]
-
Solubility = (Concentration of diluted sample) × (Dilution factor)
-
Logical Workflow for Compound Characterization
Before quantitative analysis, a qualitative assessment is often performed to classify a compound based on its solubility in different types of solvents. This provides initial insights into its polarity and the presence of acidic or basic functional groups.
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, nor is it directly implicated in signaling pathways. Instead, its utility lies in its role as a versatile chemical intermediate. Patent literature shows its use in the synthesis of more complex molecules, such as inhibitors of hematopoietic prostaglandin D synthase.[7] In this context, the protected amine and the reactive ketone functionalities allow for sequential chemical modifications, making it a valuable scaffold for building libraries of compounds for drug discovery screening programs. A thorough understanding of its solubility is paramount for optimizing reaction conditions, work-up procedures, and purification by crystallization or chromatography.
References
- 1. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-N-Cbz-amino-cyclohexanone | CAS#:16801-63-1 | Chemsrc [chemsrc.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]
Benzyl (4-oxocyclohexyl)carbamate: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzyl (4-oxocyclohexyl)carbamate, also known as N-Cbz-4-aminocyclohexanone, is a bifunctional organic molecule that has emerged as a valuable scaffold in the synthesis of complex chemical entities. Its unique structure, featuring a reactive ketone functionality and a protected amine, makes it an ideal starting material for the construction of diverse molecular architectures, particularly those relevant to medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Core Properties and Specifications
This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16801-63-1 | |
| Molecular Formula | C₁₄H₁₇NO₃ | |
| Molecular Weight | 247.29 g/mol | |
| Melting Point | 80-84 °C | |
| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | |
| Synonyms | N-Cbz-4-aminocyclohexanone, 4-(Benzyloxycarbonylamino)cyclohexanone | |
| SMILES | O=C1CCC(CC1)NC(=O)OCc2ccccc2 | |
| InChI Key | VHXBIBFCJISKFA-UHFFFAOYSA-N |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the N-benzyloxycarbonylation of 4-aminocyclohexanone. The following protocol is a representative procedure adapted from established methods for the Cbz protection of amines.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C is added sodium bicarbonate (2.5 eq).
-
Benzyl chloroformate (1.1 eq) is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Expected Yield: While a specific yield for this exact transformation is not widely reported, similar Cbz protection reactions typically proceed in high yields, often exceeding 85%.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and protected amine functionalities. The ketone can undergo a variety of transformations, including reductive amination and Wittig reactions, while the Cbz-protected amine is stable to many reaction conditions and can be deprotected at a later stage.
Reductive Amination: A Gateway to Substituted Cyclohexylamines
Reductive amination is a powerful method for the formation of C-N bonds and is a key reaction of this compound. This reaction allows for the introduction of a wide range of substituents at the 4-position of the cyclohexyl ring, leading to a diverse library of 4-aminocyclohexylamine derivatives.
Caption: Synthetic pathway and key applications of this compound.
Experimental Protocol: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM are added the primary amine (1.2 eq) and a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for a further 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired N-substituted 4-aminocyclohexylamine derivative.
Expected Quantitative Data:
| Reactant/Product | Role | Molar Eq. | Typical Yield (%) |
| This compound | Starting Material | 1.0 | - |
| Benzylamine | Amine Source | 1.2 | - |
| Sodium triacetoxyborohydride | Reducing Agent | 1.5 | - |
| N-Cbz-4-(benzylamino)cyclohexylamine | Product | - | 75-90 |
Wittig Reaction: Formation of Exocyclic Alkenes
The ketone functionality of this compound can also be converted to an exocyclic double bond via the Wittig reaction. This transformation is valuable for introducing a methylene group, which can serve as a handle for further synthetic manipulations.
Caption: Experimental workflow for the Wittig olefination.
Spectroscopic Data
Predicted ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.30-7.40 | multiplet |
| CH₂ (benzyl) | ~5.10 | singlet |
| NH (carbamate) | 4.8-5.2 | broad singlet |
| CH (cyclohexyl, adjacent to N) | 3.6-3.8 | multiplet |
| CH₂ (cyclohexyl, adjacent to C=O) | 2.2-2.5 | multiplet |
| CH₂ (cyclohexyl, adjacent to CH-N) | 1.8-2.1 | multiplet |
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (ppm) |
| C=O (ketone) | ~210 |
| C=O (carbamate) | ~156 |
| Aromatic (quaternary) | ~136 |
| Aromatic (CH) | 127-129 |
| CH₂ (benzyl) | ~67 |
| CH (cyclohexyl, adjacent to N) | ~50 |
| CH₂ (cyclohexyl, adjacent to C=O) | ~40 |
| CH₂ (cyclohexyl, adjacent to CH-N) | ~32 |
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation and the presence of two key reactive sites allow for the efficient construction of a wide array of complex molecules. The ability to selectively functionalize the ketone and deprotect the amine at a later stage provides chemists with a powerful tool for the synthesis of novel compounds, particularly in the realm of drug discovery and development. The methodologies and data presented in this guide are intended to facilitate the use of this important synthetic intermediate in the modern chemistry laboratory.
The Strategic Role of Benzyl (4-oxocyclohexyl)carbamate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl (4-oxocyclohexyl)carbamate, a versatile bifunctional molecule, has emerged as a pivotal building block in the landscape of medicinal chemistry. While not possessing significant intrinsic biological activity itself, its true value lies in its utility as a key intermediate for the synthesis of complex and potent therapeutic agents. This technical guide delineates the core applications of this compound, providing insights into its synthesis, and its instrumental role in the development of novel inhibitors for various key drug targets.
Core Properties and Synthesis
This compound, also known by synonyms such as 4-(Benzyloxycarbonylamino)cyclohexanone or N-Cbz-4-aminocyclohexanone, is a white solid organic compound. Its structure features a cyclohexanone ring, which provides a valuable scaffold for conformational constraint in drug design, and a benzyl carbamate (Cbz) protected amine, a stable yet readily cleavable group crucial for multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 16801-63-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
General Synthesis Protocol: N-Benzyloxycarbonylation
The synthesis of this compound is typically achieved through the N-benzyloxycarbonylation of 4-aminocyclohexanone. This reaction, a standard procedure for protecting amines, involves the treatment of the amine with benzyl chloroformate under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 4-aminocyclohexanone hydrochloride in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equivalents) at 0 °C.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield this compound as a white solid.
-
Role as a Key Intermediate in Drug Discovery
The primary significance of this compound in medicinal chemistry is its role as a versatile intermediate. The ketone functionality allows for further modifications, most notably through reductive amination, to introduce diverse substituents and build molecular complexity. The Cbz-protected amine provides a stable handle that can be deprotected at a later synthetic stage to reveal a primary or secondary amine for further functionalization.
This building block has been instrumental in the synthesis of inhibitors for several important biological targets, as documented in various patents.
Synthesis of Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors
H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. Inhibitors of H-PGDS are being investigated for the treatment of conditions like asthma and allergic rhinitis. This compound serves as a starting material for the synthesis of potent H-PGDS inhibitors.
Experimental Protocol: Reductive Amination in H-PGDS Inhibitor Synthesis
-
Materials:
-
This compound
-
A primary or secondary amine (the specific amine varies depending on the target inhibitor)
-
Sodium triacetoxyborohydride
-
Acetic acid
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
-
Procedure:
-
A solution of this compound and the desired amine (1.0-1.2 equivalents) in DCE is stirred at room temperature.
-
A catalytic amount of acetic acid is added, and the mixture is stirred for a period to allow for imine/enamine formation.
-
Sodium triacetoxyborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched, typically with an aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
-
Synthesis of CD38 Inhibitors
CD38 is a transmembrane glycoprotein with enzymatic activity that is involved in NAD+ metabolism. It is a target for the treatment of various diseases, including metabolic disorders and cancer. This compound is a key building block in the synthesis of small molecule inhibitors of CD38.
The synthetic strategy often involves a reductive amination reaction, similar to the one described for H-PGDS inhibitors, to couple the cyclohexanone moiety with various amine-containing fragments.
Synthesis of CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a crucial enzyme involved in the regulation of transcription. Inhibitors of CDK9 are being explored as potential therapeutics for cancer and other diseases. The synthesis of certain classes of CDK9 inhibitors utilizes this compound to introduce a substituted cyclohexylamine pharmacophore.
Table 2: Application of this compound in the Synthesis of Bioactive Molecules
| Target Molecule Class | Biological Target | Therapeutic Area | Key Synthetic Transformation |
| Substituted Aminocyclohexanes | H-PGDS | Allergy, Inflammation | Reductive Amination |
| Fused Heterocyclic Compounds | CD38 | Metabolic Diseases, Oncology | Reductive Amination |
| Pyrimidine Derivatives | CDK9 | Oncology | Reductive Amination |
Quantitative Data and Biological Activity
As a synthetic intermediate, there is a notable absence of published data regarding the direct biological activity of this compound. Its utility is not derived from its interaction with biological targets but from its chemical reactivity and structural contribution to the final active compounds. The quantitative data associated with this molecule are primarily found in the context of reaction yields and purities during the synthesis of its derivatives.
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its bifunctional nature, combining a reactive ketone and a protected amine on a conformationally relevant cyclohexyl scaffold, provides a powerful platform for the synthesis of complex and diverse molecular architectures. While devoid of significant intrinsic biological activity, its strategic application in the construction of potent inhibitors for key drug targets such as H-PGDS, CD38, and CDK9 underscores its immense value to the drug discovery and development pipeline. The synthetic protocols and workflows outlined in this guide highlight its versatility and importance for researchers and scientists in the field. Further exploration of this privileged scaffold is likely to continue yielding novel therapeutic candidates in the years to come.
Discovery and history of N-Cbz-4-aminocyclohexanone
An In-depth Technical Guide to N-Cbz-4-aminocyclohexanone: Discovery, History, and Synthetic Applications
Introduction
N-Cbz-4-aminocyclohexanone, also known as benzyl (4-oxocyclohexyl)carbamate, is a valuable synthetic intermediate in the field of organic chemistry and drug discovery.[1][2] Its structure combines a cyclohexanone ring, a key motif in many biologically active molecules, with a carbamate-protected amine. The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed, making it a crucial tool in multi-step syntheses.[3] This guide provides a comprehensive overview of the history, properties, synthesis, and applications of N-Cbz-4-aminocyclohexanone for researchers, scientists, and drug development professionals.
While a singular, seminal publication detailing the "discovery" of N-Cbz-4-aminocyclohexanone is not readily apparent in the surveyed literature, its existence is a logical extension of the development of amine protection chemistry. The benzyloxycarbonyl (Cbz) group was one of the first and most widely used protecting groups for amines in peptide synthesis, a field that saw significant advancements in the mid-20th century.[3][4] The application of this protecting group to various amine-containing scaffolds, including cyclic ketones like 4-aminocyclohexanone, would have been a natural progression in synthetic chemistry.
Physicochemical and Quantitative Data
The key physicochemical properties of N-Cbz-4-aminocyclohexanone are summarized in the table below, providing essential data for its use in a laboratory setting.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₇NO₃ | [2] |
| Molecular Weight | 247.29 g/mol | [2] |
| CAS Number | 16801-63-1 | [2] |
| Appearance | White to tan powder, crystals, and/or chunks | |
| Melting Point | 80-84 °C | [2] |
| Assay | ≥97% | [2] |
| InChI Key | VHXBIBFCJISKFA-UHFFFAOYSA-N | |
| SMILES | O=C1CCC(CC1)NC(=O)OCc2ccccc2 |
Synthesis and Experimental Protocols
The synthesis of N-Cbz-4-aminocyclohexanone can be achieved through two primary routes: the direct N-protection of 4-aminocyclohexanone or the oxidation of an N-Cbz protected 4-aminocyclohexanol precursor.
General Synthesis of N-Cbz Protected Amines
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability and ease of removal by catalytic hydrogenation.[5]
Experimental Protocol 1: N-Benzyloxycarbonylation of 4-Aminocyclohexanone
This protocol describes a general method for the N-Cbz protection of an amine, which can be adapted for 4-aminocyclohexanone.
Materials:
-
4-aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminocyclohexanone hydrochloride (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield N-Cbz-4-aminocyclohexanone.
Experimental Protocol 2: Oxidation of Benzyl (trans-4-hydroxycyclohexyl)carbamate
This method involves the oxidation of the corresponding N-Cbz protected amino alcohol.
Materials:
-
Benzyl (trans-4-hydroxycyclohexyl)carbamate
-
Jones reagent (chromic acid in sulfuric acid and acetone)
-
Acetone
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyl (trans-4-hydroxycyclohexyl)carbamate (1.0 equivalent) in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise to the solution while stirring at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After stirring for 30 minutes, quench the reaction with a saturated aqueous sodium bisulfite solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Cbz-4-aminocyclohexanone as a white solid.
Applications in Drug Discovery and Development
N-Cbz-4-aminocyclohexanone serves as a crucial building block in the synthesis of various pharmaceutical compounds.[6] The 4-aminocyclohexanone moiety is a common scaffold in molecules targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs).[7][8] The Cbz-protected amine allows for selective reactions at other positions of the molecule before the amine is deprotected for further functionalization.
Role as an Intermediate in Kinase Inhibitor Synthesis
N-Cbz-4-aminocyclohexanone is a valuable intermediate in the synthesis of kinase inhibitors.[3][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[11] The 4-aminocyclohexanone core can serve as a scaffold to which various pharmacophoric groups are attached to achieve potent and selective inhibition of specific kinases.
The following diagram illustrates a hypothetical multi-step synthesis of a generic kinase inhibitor starting from N-Cbz-4-aminocyclohexanone, showcasing a typical experimental workflow in drug discovery.
Conclusion
N-Cbz-4-aminocyclohexanone is a foundational building block in modern organic synthesis, particularly in the realm of medicinal chemistry. While its specific discovery is not prominently documented, its utility is firmly established in the synthesis of complex molecules, including potent kinase inhibitors. The straightforward methods for its synthesis, coupled with the versatility of the Cbz protecting group, ensure its continued importance in the development of novel therapeutics. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this valuable synthetic intermediate.
References
- 1. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cbz-4-アミノシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. Design and Synthesis of a Series of Novel Macrocycle Janus Kinase 2 Inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 9. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
Physical and chemical characteristics of Cbz protected cyclohexanone
An In-depth Technical Guide to the Physical and Chemical Characteristics of N-(Benzyloxycarbonyl)-4-aminocyclohexanone
For researchers, scientists, and drug development professionals, N-(benzyloxycarbonyl)-4-aminocyclohexanone, also known as Cbz-protected cyclohexanone, is a valuable bifunctional molecule. It incorporates a reactive ketone and a protected amine within a conformationally well-defined cyclohexyl scaffold, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its chemical reactivity.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of N-Cbz-4-aminocyclohexanone are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 16801-63-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₇NO₃ | [3][4][5] |
| Molecular Weight | 247.29 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Melting Point | 80-87 °C | [1][2] |
| Boiling Point | 427.3 ± 44.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol (inferred from Boc-analog) | [7] |
| Purity | Commercially available at ≥97% | |
| Storage | Store under an inert atmosphere (Argon charged) | [3] |
| InChI Key | VHXBIBFCJISKFA-UHFFFAOYSA-N | [1] |
| Synonyms | (4-Oxocyclohexyl)carbamic acid benzyl ester, 4-(Benzyloxycarbonylamino)cyclohexanone, Benzyl 4-oxocyclohexylcarbamate | [1][6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons of the phenyl ring (multiplets between 7.2 and 7.4 ppm), the methine proton on the carbon bearing the nitrogen (a broad multiplet), and the methylene protons of the cyclohexanone ring (complex multiplets).
-
¹³C NMR: The carbon NMR spectrum should display a peak for the ketone carbonyl carbon (around 210 ppm), the carbamate carbonyl carbon (around 156 ppm), peaks for the aromatic carbons of the phenyl group (in the 127-137 ppm region), the benzylic carbon of the Cbz group (around 67 ppm), and signals for the carbons of the cyclohexyl ring. For comparison, the carbonyl carbon of 4-tert-butylcyclohexanone appears at 211.6 ppm.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically around 1710 cm⁻¹.[9] Another strong absorption for the carbamate carbonyl of the Cbz group is expected around 1690-1710 cm⁻¹. The N-H stretching vibration of the carbamate should appear as a sharp peak in the range of 3300-3500 cm⁻¹.[10]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 247.29, corresponding to the molecular weight of the compound.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of N-Cbz-4-aminocyclohexanone.
Synthesis of N-Cbz-4-aminocyclohexanone from Benzyl (trans-4-hydroxycyclohexyl)carbamate
This procedure utilizes the Jones oxidation of the corresponding Cbz-protected amino alcohol.[6]
Materials:
-
Benzyl (trans-4-hydroxycyclohexyl)carbamate
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl (trans-4-hydroxycyclohexyl)carbamate (1.00 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After stirring for 30 minutes at 0 °C, quench the reaction by the addition of a saturated aqueous sodium bisulfite solution until the orange color of Cr(VI) is discharged.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting white solid can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Transformations
N-Cbz-4-aminocyclohexanone possesses two primary sites of reactivity: the ketone carbonyl group and the Cbz-protected amine.
Reactions at the Ketone Carbonyl
The cyclohexanone moiety can undergo a variety of classical carbonyl reactions, including but not limited to:
-
Reductive Amination: To introduce a second amino group.
-
Wittig Reaction: To form an exocyclic double bond.
-
Aldol Condensation: To form α,β-unsaturated ketones.
-
Grignard and Organolithium Additions: To introduce alkyl, aryl, or vinyl groups at the carbonyl carbon.
Deprotection of the Cbz Group
The carboxybenzyl (Cbz) protecting group is known for its stability under a range of conditions but can be selectively removed when desired. The most common method for Cbz deprotection is hydrogenolysis .[11]
Typical Hydrogenolysis Conditions:
-
Catalyst: Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.
-
Solvent: Methanol or ethanol.
The reaction proceeds under mild conditions to yield the free 4-aminocyclohexanone, releasing toluene and carbon dioxide as byproducts.
Safety Information
N-Cbz-4-aminocyclohexanone is classified as causing serious eye irritation (H319).[1] Standard laboratory safety precautions should be taken, including the use of eye protection, gloves, and a lab coat.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood.[1]
This technical guide provides a foundational understanding of the physical and chemical characteristics of Cbz-protected cyclohexanone, offering valuable insights for its application in research and development. The provided data and protocols serve as a starting point for the safe and effective use of this versatile chemical building block.
References
- 1. N-Cbz-4-アミノシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-N-Cbz-amino-cyclohexanone | CAS#:16801-63-1 | Chemsrc [chemsrc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 16801-63-1_N-Cbz-4-aminocyclohexanone_ZiYi Reagent [ziyi-reagent.com]
- 5. 4-N-Cbz-amino-cyclohexanone [oakwoodchemical.com]
- 6. 4-N-Cbz-cyclohexanone | 16801-63-1 [chemicalbook.com]
- 7. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]
- 8. acadiau.ca [acadiau.ca]
- 9. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Benzyl (4-oxocyclohexyl)carbamate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Benzyl (4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a versatile chemical intermediate utilized in various synthetic applications, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1] Its unique structure, incorporating a cyclohexanone ring and a carbamate group, makes it a valuable building block in medicinal chemistry.[1][2] Given its role in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel.
This guide provides a comprehensive overview of the known safety and handling precautions for this compound, compiled from available safety data and chemical information.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health hazard identified is serious eye irritation.[3][4][5] It may also be harmful if ingested or inhaled and is reported to be irritating to mucous membranes and the upper respiratory tract.[3]
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4][5] | GHS07 | Warning |
Table 1: GHS Classification for this compound
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| CAS Number | 16801-63-1[1][2][3][5] |
| Molecular Formula | C₁₄H₁₇NO₃[1][5] |
| Molecular Weight | 247.29 g/mol [1][5] |
| Appearance | White to light brown crystal solid[1] |
| Melting Point | 80-84 °C[4] |
| Purity | ≥ 97-98%[1][4] |
| Storage Class Code | 11 - Combustible Solids[4] |
Table 2: Physical and Chemical Properties of this compound
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure the stability of the compound.
Handling
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[3] Eyewash stations and safety showers should be readily available.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective safety goggles or a face shield.[3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[3]
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be worn to avoid inhalation of dust.[3][4]
-
-
General Hygiene: Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
Storage
-
Conditions: Store in a cool, dry, well-ventilated place.[3] Recommended storage temperature is between 0 - 8 °C.[1]
-
Containers: Keep containers tightly closed when not in use.[3]
-
Stability: Carbamate esters can be susceptible to hydrolysis. To maintain integrity, store in a dry environment, such as in a desiccator with a drying agent, and consider replacing the air with an inert gas like argon or nitrogen.[7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Causes serious eye irritation. Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open.[3][8][9][10] Remove contact lenses if present and easy to do so.[4][11] Continue rinsing. Seek immediate medical attention.[3][8] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with generous quantities of running water and non-abrasive soap.[3] If irritation persists, seek medical attention.[3] |
| Inhalation | May be irritating to the upper respiratory tract. [3] Move the exposed person to fresh air at once.[3][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[3] |
| Ingestion | May be harmful by ingestion. [3] Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3] |
Table 3: First Aid Procedures for this compound Exposure
Accidental Release and Firefighting Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate: Ventilate the area and evacuate unnecessary personnel.
-
Protect: Wear appropriate PPE, including a respirator, impervious boots, and chemical-resistant gloves.[3]
-
Contain: Scoop up the solid material and place it into a suitable, labeled container for disposal.[3]
-
Clean: Wash the spill area thoroughly after material pickup is complete.[3]
Firefighting
-
Hazards: The compound is a combustible solid.[4] It may emit toxic fumes under fire conditions.[3]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Cool water may be used.[3]
Disposal Considerations
All waste materials should be handled as hazardous waste. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[3] Always adhere to all federal, state, and local environmental regulations for waste disposal.[3]
Toxicological Information
While comprehensive toxicological studies for this specific compound are not widely published, the primary known hazard is serious eye irritation.[3][4][5] It is also classified as potentially harmful by ingestion and inhalation and is an irritant to mucous membranes and the upper respiratory tract.[3] The health hazards of this product have not been fully investigated.[3] Users should handle it with the assumption that it may have other unknown toxicological properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. N-Cbz-4-aminocyclohexanone 97 16801-63-1 [sigmaaldrich.com]
- 5. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
- 10. epa.gov [epa.gov]
- 11. Eye Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
Commercial suppliers of Benzyl (4-oxocyclohexyl)carbamate
An In-Depth Technical Guide to Commercial Suppliers of Benzyl (4-oxocyclohexyl)carbamate
For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical intermediates is paramount. This compound (CAS No. 16801-63-1) is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive overview of its commercial suppliers, available purities, and quantities, alongside relevant technical information to support your research and development endeavors.
Commercial Availability
A variety of chemical suppliers offer this compound, catering to different research and development needs, from small-scale laboratory work to larger, pre-clinical studies. The following table summarizes the offerings from several key suppliers. Please note that pricing is often subject to change and may require a direct quote from the supplier.
| Supplier | Product Name/Code | CAS Number | Purity | Available Quantities | Price (USD) |
| Fisher Scientific | ChemScene | this compound | CS-W003311 | 16801-63-1 | 98% | 25 g | ~$64.26/Each |
| BLD Pharm | This compound | 16801-63-1 | ≥97% | 1g, 5g, 25g | Request Quote |
| Chem-Impex International | 4-N-Z-Amino-cyclohexanone | 16801-63-1 | ≥98% (HPLC) | Not Specified | Request Quote |
| AiFChem | This compound | ACOLXC146 | 16801-63-1 | 97% | 25 g, 100 g | Request Quote |
| eMolecules (via Fisher Scientific) | Pharmablock / benzyl N-(4-oxocyclohexyl)carbamate / PBT5379 | 16801-63-1 | Not Specified | 25 mg | Request Quote |
Experimental Protocols
Plausible Synthesis Route
-
Protection of 4-Aminocyclohexanol: 4-aminocyclohexanol hydrochloride would be reacted with benzyl chloroformate in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent system (e.g., dichloromethane/water or dioxane/water) to yield Benzyl (4-hydroxycyclohexyl)carbamate.
-
Oxidation to Ketone: The resulting alcohol would then be oxidized to the corresponding ketone. A common method for this transformation is Swern oxidation or the use of other oxidizing agents like pyridinium chlorochromate (PCC) or a hypochlorite solution. A patent for a related compound (4-N-Boc-amino cyclohexanone) describes using a sodium hypochlorite or sodium chlorite solution for this oxidation step[1].
General Purification Protocol by Column Chromatography
High purity of this compound is crucial for subsequent reactions. A general protocol for purification using silica gel column chromatography is provided below, adapted from a method for a similar compound.[2]
1. Preparation of the Column:
- A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared.
- The slurry is poured into a chromatography column and packed evenly.
- The column is equilibrated by washing with the initial mobile phase.
2. Sample Loading:
- The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane).
- The dissolved sample is carefully loaded onto the top of the silica bed.
3. Elution and Fraction Collection:
- The elution is started with a low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate).
- The polarity of the mobile phase is gradually increased to elute the compound of interest.
- Fractions of the eluent are collected separately.
4. Analysis and Product Isolation:
- The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- The pure fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Procurement Workflow
The process of acquiring this compound for research purposes follows a logical progression from initial identification of needs to final quality control. The diagram below illustrates a typical workflow.
Caption: A typical workflow for the procurement of this compound.
References
Methodological & Application
Synthesis of Benzyl (4-oxocyclohexyl)carbamate: A Detailed Guide for Researchers
Application Notes
The synthesis of Benzyl (4-oxocyclohexyl)carbamate is a crucial step in the development of various pharmaceutical compounds. This compound serves as a valuable intermediate, incorporating a protected amine on a cyclohexanone scaffold. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed via catalytic hydrogenolysis, making it a preferred choice in multi-step syntheses.[1]
The 4-oxocyclohexyl)carbamate moiety is a key structural element in molecules designed to interact with specific biological targets. The ketone functionality provides a handle for further chemical modifications, such as the introduction of spirocyclic systems, which are of significant interest in drug design due to their rigid three-dimensional structures. This allows for the exploration of chemical space and the optimization of lead compounds.
In medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity. The rigid cyclohexane ring can serve as a scaffold to present functional groups in a well-defined spatial orientation, enhancing binding affinity and selectivity for the target protein. For instance, compounds bearing this motif are explored in the development of treatments for a variety of diseases.
Reaction Scheme
The synthesis involves the N-acylation of 4-aminocyclohexanone with benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C14H17NO3 | [2] |
| Molecular Weight | 247.29 g/mol | [2] |
| CAS Number | 16801-63-1 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 80-84 °C | [3] |
| Purity (typical) | ≥97% | [3] |
| 1H NMR (CDCl3, 400 MHz) | Predicted | |
| δ 7.30-7.40 (m, 5H) | Aromatic protons (benzyl group) | |
| δ 5.12 (s, 2H) | CH2 protons (benzyl group) | |
| δ 4.95 (br s, 1H) | NH proton (carbamate) | |
| δ 3.80-3.90 (m, 1H) | CH proton (cyclohexane) | |
| δ 2.20-2.60 (m, 4H) | CH2 protons adjacent to C=O (cyclohexane) | |
| δ 1.80-2.10 (m, 4H) | Other CH2 protons (cyclohexane) | |
| 13C NMR (CDCl3, 100 MHz) | Predicted | |
| δ 210.0 | C=O (cyclohexanone) | |
| δ 155.8 | C=O (carbamate) | |
| δ 136.5 | Quaternary aromatic carbon (benzyl group) | |
| δ 128.5, 128.1, 128.0 | Aromatic carbons (benzyl group) | |
| δ 67.0 | CH2 (benzyl group) | |
| δ 48.0 | CH (cyclohexane) | |
| δ 40.5 | CH2 adjacent to C=O (cyclohexane) | |
| δ 33.0 | Other CH2 (cyclohexane) |
Note: Predicted NMR data is based on typical chemical shifts for similar functional groups.
Experimental Protocol
This protocol details the synthesis of this compound from 4-aminocyclohexanone hydrochloride.
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8-9. This will neutralize the hydrochloride salt and the HCl produced during the reaction.
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred biphasic mixture over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by NMR and mass spectrometry.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Protocol for the Carbobenzyloxy (Cbz) Protection of 4-Aminocyclohexanone
Application Note
Introduction
The protection of amine functionalities is a critical strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The carbobenzyloxy (Cbz) group is a widely employed amine protecting group due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. This document provides a detailed protocol for the Cbz protection of 4-aminocyclohexanone, a valuable building block in medicinal chemistry. The resulting product, benzyl (4-oxocyclohexyl)carbamate, can be utilized in a variety of subsequent chemical transformations where the amine's reactivity needs to be masked.
Principle of the Reaction
The Cbz protection of 4-aminocyclohexanone involves the reaction of the primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the carbamate. The choice of base and solvent is crucial for achieving high yields and purity. This protocol utilizes sodium bicarbonate as the base in a biphasic solvent system of dichloromethane and water.
Experimental Protocol
Materials and Equipment
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer (for product characterization)
-
Mass spectrometer (for product characterization)
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water.
-
Basification: Cool the mixture to 0 °C using an ice bath and add sodium bicarbonate (2.5 eq) portion-wise with vigorous stirring. Ensure the pH of the aqueous layer is basic (pH ~8-9).
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layer with deionized water.
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Yield (%) | Purity (%) |
| 4-Aminocyclohexanone hydrochloride | 149.62 | 1.0 | - | - | - |
| Benzyl chloroformate | 170.59 | 1.1 | - | - | - |
| Sodium bicarbonate | 84.01 | 2.5 | - | - | - |
| This compound | 247.29 | - | - | 85-95 | >95 |
Note: The specific amounts of reactants should be calculated based on the desired scale of the reaction. The provided yield and purity are typical for this procedure.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the Cbz protection of 4-aminocyclohexanone.
Experimental Workflow
Caption: Experimental workflow for the Cbz protection of 4-aminocyclohexanone.
Application Notes and Protocols for the Use of Benzyl (4-oxocyclohexyl)carbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Benzyl (4-oxocyclohexyl)carbamate as a versatile building block in solid-phase synthesis (SPS). This reagent is particularly well-suited for the generation of combinatorial libraries of 1,4-disubstituted cyclohexylamine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The core of this approach lies in the reductive amination of the ketone functionality on a solid support, allowing for the introduction of a wide range of chemical diversity.
Introduction
Solid-phase synthesis is a powerful technique for the efficient construction of large numbers of compounds, as purification at each step is simplified to washing the resin-bound product. This compound serves as an excellent starting point for the synthesis of diverse molecular libraries. Its key features include:
-
A Ketone Handle: The cyclohexanone moiety provides a reactive site for diversification through reductive amination with a wide array of primary and secondary amines.
-
A Carbamate-Protected Amine: The benzylcarbamate (Cbz) group offers stable protection for the amine functionality throughout the synthesis and can be removed under specific conditions, allowing for further derivatization if required.
This document outlines the immobilization of this compound onto a solid support, the subsequent on-resin reductive amination to generate a library of substituted cyclohexylamines, and the final cleavage of the products from the resin.
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the carbamate building block to a 2-chlorotrityl chloride (2-CTC) resin. The acid-labile nature of the 2-CTC linker allows for the cleavage of the final product under mild acidic conditions, preserving many acid-sensitive functional groups.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30-60 minutes in a solid-phase synthesis vessel.
-
Building Block Preparation: In a separate flask, dissolve this compound (2-3 equivalents relative to the resin loading) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (4-5 equivalents).
-
Reaction Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the building block can be determined by gravimetric analysis.
Protocol 2: On-Resin Reductive Amination
This protocol details the diversification of the immobilized ketone via reductive amination with a representative primary amine using sodium triacetoxyborohydride as the reducing agent. This procedure can be parallelized to generate a library of compounds.
Materials:
-
Resin-bound this compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst for less reactive ketones/amines)
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the resin-bound ketone in the chosen reaction solvent (DCE or THF) for 30 minutes.
-
Imine Formation: Add the amine (5-10 equivalents relative to the resin loading) to the swollen resin. If necessary, add acetic acid (1-2 equivalents). Agitate the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (5-10 equivalents) to the reaction mixture.
-
Reaction Incubation: Agitate the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
Washing: Drain the reaction mixture and wash the resin sequentially with the reaction solvent (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized 1,4-disubstituted cyclohexylamine derivatives from the 2-CTC resin using a mild acidic cleavage cocktail.
Materials:
-
Product-bound resin
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Resin Preparation: Place the dried product-bound resin in a reaction vessel.
-
Cleavage Reaction: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 v/v/v for highly acid-labile linkers, or a higher concentration of TFA for more robust linkers). Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh DCM and combine the filtrates.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the majority of the DCM and TFA.
-
Precipitation: Add the concentrated solution dropwise to a flask containing cold diethyl ether or MTBE to precipitate the crude product.
-
Isolation and Purification: Isolate the precipitated product by filtration or centrifugation. The crude product can be further purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables provide representative data for the key steps in the solid-phase synthesis of a small library of 1,4-disubstituted cyclohexylamine derivatives.
Table 1: Loading Efficiency of this compound on 2-CTC Resin
| Resin Type | Initial Resin Loading (mmol/g) | Building Block Equivalents | DIPEA Equivalents | Reaction Time (h) | Final Loading (mmol/g) | Loading Efficiency (%) |
| 2-CTC | 1.2 | 2.5 | 4.5 | 3 | 0.95 | 79 |
Table 2: Purity of Crude Products after On-Resin Reductive Amination and Cleavage
| Entry | Amine Used | Reducing Agent | Purity by LC-MS (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | >90 |
| 2 | Morpholine | NaBH(OAc)₃ | >95 |
| 3 | Aniline | NaBH(OAc)₃ | >85 |
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of 1,4-disubstituted cyclohexylamines.
Caption: Logical relationship of steps in the combinatorial synthesis.
Application of Benzyl (4-oxocyclohexyl)carbamate in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-oxocyclohexyl)carbamate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its structure, featuring a protected amine on a cyclohexanone ring, makes it an ideal starting material for the synthesis of complex molecular scaffolds. The carbamate group provides a stable protecting group for the amine, which can be selectively removed under specific conditions, while the ketone functionality allows for a variety of chemical transformations, most notably reductive amination, to introduce further diversity.
This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutics, with a focus on its application in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists and as a core component of linkers for Proteolysis Targeting Chimeras (PROTACs).
Application 1: Synthesis of CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis, making CCR2 a prime target for therapeutic intervention. The 4-aminocyclohexyl scaffold derived from this compound is a key feature in a number of potent and selective CCR2 antagonists.
Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in monocyte chemotaxis. This process involves the activation of downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, leading to cell migration and polarization.
Experimental Protocols
The synthesis of potent piperidine-based CCR2 antagonists can be achieved through a multi-step process starting with the reductive amination of this compound.
Protocol 1: Synthesis of a Piperidine-Cyclohexylamine Intermediate
This protocol describes the key reductive amination step to form the core scaffold of a CCR2 antagonist.
Materials:
-
This compound
-
Piperidine derivative (e.g., 4-aminopiperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired piperidine derivative (1.1 eq) in dichloroethane (DCE), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired piperidine-cyclohexylamine intermediate.
Application Notes and Protocols: Benzyl (4-oxocyclohexyl)carbamate as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-oxocyclohexyl)carbamate is a versatile bifunctional scaffold molecule primed for use in combinatorial chemistry and the generation of diverse small molecule libraries. Its structure incorporates a protected amine in the form of a benzyl carbamate and a reactive ketone on a cyclohexane core. This combination of functionalities allows for a divergent synthetic approach, where the ketone can be derivatized through various reactions, and the carbamate can be deprotected to reveal a primary amine for further modification. The rigid cyclohexyl ring provides a defined three-dimensional geometry, which is advantageous in drug discovery for presenting substituents in specific spatial orientations.
These application notes provide a comprehensive overview of the utility of this compound as a scaffold, including detailed protocols for its derivatization in both solution-phase and solid-phase synthesis, and hypothetical data for the generation of a combinatorial library.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C14H17NO3 | [1][2] |
| Molecular Weight | 247.29 g/mol | [1] |
| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |
| CAS Number | 16801-63-1 | [1] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in common organic solvents such as DCM, DMF, and THF. |
Applications in Combinatorial Chemistry
The core utility of this compound lies in its capacity to serve as a starting point for the rapid synthesis of a multitude of structurally related compounds. The ketone functionality is a key handle for diversification, allowing for reactions such as:
-
Reductive Amination: To introduce a wide variety of primary and secondary amines.
-
Wittig Reaction and its variants: To form carbon-carbon double bonds and introduce diverse substituents.
-
Knoevenagel Condensation: To react with active methylene compounds.
-
Grignard and Organolithium Reactions: To add various alkyl, aryl, or other organic moieties, followed by subsequent functional group manipulation.
Following the initial diversification at the ketone position, the benzyloxycarbonyl (Cbz) protecting group can be removed under standard hydrogenolysis conditions to liberate the amine, which can then be acylated, alkylated, or used in other coupling reactions to add a second point of diversity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the scaffold from 4-aminocyclohexanone.
Materials:
-
4-aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of DCM and water (1:1 v/v).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) portion-wise to the stirred suspension.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Expected Yield: 75-85%
Protocol 2: Solution-Phase Reductive Amination for Library Synthesis
This protocol details a representative diversification of the scaffold via reductive amination.
Materials:
-
This compound
-
A library of primary amines (e.g., benzylamine, aniline derivatives, alkylamines)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
Procedure (for a single library member):
-
In a reaction vial, dissolve this compound (1.0 eq) in DCE.
-
Add the selected primary amine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 16-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by an appropriate method (e.g., flash chromatography or preparative HPLC).
Hypothetical Data for a Reductive Amination Library:
| Amine (R-NH2) | Product Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| Benzylamine | 338.44 | 82 | 95 |
| 4-Fluoroaniline | 342.39 | 78 | 96 |
| Cyclohexylamine | 330.46 | 85 | 97 |
| 2-Thiophenemethylamine | 344.46 | 75 | 93 |
Protocol 3: Solid-Phase Synthesis Workflow
This section outlines a general workflow for using the scaffold in solid-phase synthesis to generate a combinatorial library. The ketone is used for initial diversification, followed by deprotection and acylation of the amine.
Step 1: Immobilization (Not directly applicable for this scaffold, diversification is performed first in solution)
Step 2: Diversification at the Ketone (Solution-Phase)
-
Perform reductive amination as described in Protocol 2 with a set of primary amines (R1-NH2) to generate a library of intermediates.
Step 3: Cbz-Deprotection
Materials:
-
Diversified intermediate from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine intermediate (1.0 eq) in MeOH.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often used directly in the next step.
Step 4: Acylation for Second Point of Diversity
Materials:
-
Deprotected amine intermediate from Step 3
-
A library of carboxylic acids (R2-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the deprotected amine (1.0 eq) in DMF.
-
In a separate vial, dissolve the carboxylic acid (1.2 eq) and HBTU (1.2 eq) in DMF. Add DIPEA (2.5 eq) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the reaction at room temperature for 6-12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final product by preparative HPLC.
Hypothetical Data for a Final Library:
| R1 Group | R2 Group | Final Product MW ( g/mol ) | Hypothetical Overall Yield (%) | Hypothetical Purity (%) |
| Benzyl | Phenyl | 336.45 | 65 | >95 |
| 4-Fluorophenyl | Acetyl | 294.34 | 60 | >95 |
| Cyclohexyl | Benzoyl | 342.48 | 70 | >95 |
| 2-Thiophenylmethyl | 4-Chlorophenylacetyl | 422.99 | 55 | >95 |
Visualizations
Caption: Workflow for dual-point diversification using the scaffold.
Caption: Key steps in the solution-phase library synthesis protocol.
Conclusion
This compound serves as an excellent and cost-effective scaffold for the generation of diverse chemical libraries. The protocols and workflows outlined provide a solid foundation for researchers to synthesize novel compound collections for screening in drug discovery and chemical biology. The dual points of diversification, coupled with the defined stereochemical presentation of the cyclohexane core, make it a valuable tool for exploring chemical space.
References
Anwendungshinweise und Protokolle zur Derivatisierung von Benzyl(4-oxocyclohexyl)carbamat für die Erstellung von Substanzbibliotheken
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Benzyl(4-oxocyclohexyl)carbamat, einem vielseitigen Baustein für die Synthese von diversen Substanzbibliotheken. Die hier beschriebenen Methoden, insbesondere die reduktive Aminierung und die Ugi-Vierkomponenten-Reaktion, ermöglichen die systematische Modifikation des Cyclohexan-Gerüsts zur Erzeugung einer breiten Palette von Molekülen für das Screening in der Wirkstoffentdeckung.
Einleitung
Benzyl(4-oxocyclohexyl)carbamat ist ein wertvolles Ausgangsmaterial für die kombinatorische Chemie und die diversitätsorientierte Synthese (DOS). Seine bifunktionelle Natur, die eine reaktive Ketogruppe und eine geschützte Aminofunktion umfasst, ermöglicht eine schrittweise und kontrollierte Einführung von molekularer Vielfalt. Die Ketogruppe dient als Ankerpunkt für eine Vielzahl von C-C- und C-N-Bindungsknüpfungsreaktionen, während die Cbz-Schutzgruppe des Amins unter milden Bedingungen entfernt werden kann, um weitere Funktionalisierungen zu ermöglichen. Diese Eigenschaften machen es zu einem idealen Gerüst für die Erstellung von Bibliotheken niedermolekularer Verbindungen zur Identifizierung neuer Leitstrukturen in der pharmazeutischen Forschung.
Wichtige Derivatisierungsstrategien
Die Carbonylgruppe des Cyclohexanonrings ist der primäre Angriffspunkt für die Derivatisierung. Zu den wichtigsten Strategien zur Erzeugung von Substanzbibliotheken aus Benzyl(4-oxocyclohexyl)carbamat gehören:
-
Reduktive Aminierung: Diese Reaktion ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen. Durch die Reaktion des Ketons mit einer Vielzahl von primären oder sekundären Aminen in Gegenwart eines Reduktionsmittels kann eine breite Palette von substituierten Aminen hergestellt werden. Die Wahl des Amins führt zu einer hohen Diversität an den erzeugten Produkten.
-
Ugi-Vierkomponenten-Reaktion (Ugi-4CR): Als eine der bekanntesten Multikomponentenreaktionen ermöglicht die Ugi-Reaktion die schnelle und effiziente Synthese von α-Acylaminocarboxamiden in einem einzigen Schritt aus einem Keton, einem Amin, einer Carbonsäure und einem Isocyanid.[1] Diese Reaktion ist besonders wertvoll für die Erstellung von peptidomimetischen Bibliotheken.
-
Wittig-Reaktion: Diese Reaktion wandelt die Ketogruppe in eine exocyclische Doppelbindung um und ermöglicht so die Einführung verschiedener Alkyliden-Substituenten. Dies führt zu einer Veränderung der Form und der physikochemischen Eigenschaften des Molekülgerüsts.
Datenzusammenfassung
Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von Benzyl(4-oxocyclohexyl)carbamat zusammen, die aus der Literatur und experimentellen Protokollen abgeleitet wurden.
| Reaktion | Reagenzien | Reduktionsmittel/Katalysator | Lösungsmittel | Reaktionszeit | Ausbeute |
| Reduktive Aminierung | Primäres/Sekundäres Amin | Natriumtriacetoxyborhydrid | 1,2-Dichlorethan | 18–66 Stunden | Variabel |
| Reduktive Aminierung | Primäres/Sekundäres Amin | Natriumcyanoborhydrid | Methanol | Über Nacht | Gut |
| Ugi-4CR | Amin, Isocyanid, Carbonsäure | Keiner | Methanol, DMF | Minuten bis Stunden | Gut bis exzellent |
Experimentelle Protokolle
Allgemeine Materialien und Methoden: Alle Reagenzien und Lösungsmittel sollten von kommerziellen Anbietern in hoher Reinheit bezogen und ohne weitere Aufreinigung verwendet werden, sofern nicht anders angegeben. Die Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden, insbesondere wenn feuchtigkeitsempfindliche Reagenzien verwendet werden. Die Reaktionsfortschritte können mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten verfolgt werden. Die Aufreinigung der Produkte erfolgt in der Regel durch Säulenchromatographie auf Kieselgel.
Protokoll 1: Reduktive Aminierung mit Natriumtriacetoxyborhydrid
Dieses Protokoll beschreibt die reduktive Aminierung von Benzyl(4-oxocyclohexyl)carbamat mit einem repräsentativen Amin.
Materialien:
-
Benzyl(4-oxocyclohexyl)carbamat
-
Gewünschtes primäres oder sekundäres Amin (z. B. (S)-3-Methoxypyrrolidin)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
1,2-Dichlorethan (DCE)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Ethylacetat
-
Sole
Vorgehen:
-
Lösen Sie Benzyl(4-oxocyclohexyl)carbamat (1,0 Äquiv.) und das entsprechende Amin (1,05 Äquiv.) in 1,2-Dichlorethan.
-
Geben Sie Natriumtriacetoxyborhydrid (1,4 Äquiv.) portionsweise zu der gerührten Lösung bei Raumtemperatur.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 18 Stunden.
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie mit gesättigter wässriger Natriumbicarbonatlösung, Wasser und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte Produkt zu erhalten.
Protokoll 2: Reduktive Aminierung mit Natriumcyanoborhydrid
Dieses Protokoll bietet eine alternative Methode zur reduktiven Aminierung.
Materialien:
-
Benzyl(4-oxocyclohexyl)carbamat
-
Gewünschtes primäres oder sekundäres Amin (z. B. (S)-tert-Butylpyrrolidin-3-ylcarbamat)
-
Natriumcyanoborhydrid (NaBH₃CN)
-
Methanol (MeOH)
-
Molekularsiebe 4 Å
Vorgehen:
-
Geben Sie zu einer Lösung von Benzyl(4-oxocyclohexyl)carbamat (1,0 Äquiv.) und dem Amin (1,0 Äquiv.) in Methanol Molekularsiebe 4 Å hinzu.
-
Fügen Sie Natriumcyanoborhydrid (1,2 Äquiv.) zu der Mischung hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur über Nacht.
-
Filtrieren Sie die Reaktionsmischung und konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel (z. B. mit einem Gradienten von 0-10 % Methanol in Ethylacetat), um das Produkt zu erhalten.
Protokoll 3: Ugi-Vierkomponenten-Reaktion (Allgemeines Protokoll)
Dieses allgemeine Protokoll beschreibt die Durchführung einer Ugi-Reaktion zur schnellen Erzeugung von komplexen Molekülen.
Materialien:
-
Benzyl(4-oxocyclohexyl)carbamat (Keton-Komponente)
-
Ein primäres Amin
-
Eine Carbonsäure
-
Ein Isocyanid
-
Methanol (MeOH) oder Dimethylformamid (DMF)
Vorgehen:
-
Lösen Sie Benzyl(4-oxocyclohexyl)carbamat (1,0 Äquiv.), das Amin (1,0 Äquiv.) und die Carbonsäure (1,0 Äquiv.) in Methanol oder DMF.
-
Rühren Sie die Mischung für 10-20 Minuten bei Raumtemperatur.
-
Geben Sie das Isocyanid (1,0 Äquiv.) zu der Lösung hinzu. Die Reaktion ist oft exotherm.
-
Rühren Sie die Reaktionsmischung für 24-48 Stunden bei Raumtemperatur.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie oder Kristallisation, um das Ugi-Produkt zu isolieren.
Visualisierungen
Die folgenden Diagramme illustrieren die Arbeitsabläufe und Reaktionsmechanismen.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Abbildung 2: Vereinfachter Mechanismus der reduktiven Aminierung.
References
Application Notes and Protocols for the Purification of Benzyl (4-oxocyclohexyl)carbamate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Benzyl (4-oxocyclohexyl)carbamate using silica gel column chromatography. This carbamate is a valuable intermediate in medicinal chemistry, and its purity is crucial for subsequent synthetic steps and biological screening. The described methodology is based on common laboratory practices for the purification of moderately polar organic compounds and is suitable for obtaining high-purity material. The protocol covers all stages of the process, from the initial analysis of the crude material by Thin-Layer Chromatography (TLC) to the final isolation of the purified product.
Introduction
This compound is a synthetic intermediate that incorporates a benzyloxycarbonyl (Cbz) protecting group on a 4-aminocyclohexanone scaffold. The Cbz group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. The cyclohexanone moiety provides a rigid scaffold that can be further functionalized, making this molecule a versatile building block in the synthesis of novel therapeutic agents.
Obtaining this compound in high purity is essential for the reliability and reproducibility of subsequent synthetic transformations and for ensuring the accuracy of biological data. Column chromatography is a standard and highly effective technique for the purification of such compounds. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar solvent system). By carefully selecting the mobile phase, this compound can be effectively separated from impurities.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Glass chromatography column with a stopcock
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Glass vials or test tubes for fraction collection
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Sand
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition in which the desired compound has a retention factor (Rf) of approximately 0.25-0.35, as this typically provides the best separation on a column.
-
Prepare the Mobile Phase: Prepare small volumes of different mixtures of ethyl acetate in hexanes (e.g., 10%, 20%, 30% ethyl acetate).
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic ring in this compound should allow it to be visualized as a dark spot. Circle the spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate stain and gently heating it with a heat gun.
-
-
Determine the Optimal Solvent System: Calculate the Rf value for the spot corresponding to the product. Adjust the polarity of the mobile phase until the desired Rf value is achieved. For the column, a slightly less polar mobile phase than the one that gives the optimal Rf on TLC is often used to ensure good separation. For example, if 20% ethyl acetate in hexanes gives an Rf of ~0.3, a mobile phase of 15% ethyl acetate in hexanes might be suitable for the column.
Step 2: Column Preparation (Slurry Method)
-
Secure the Column: Vertically clamp a glass chromatography column to a retort stand in a fume hood.
-
Initial Packing: Place a small plug of cotton or glass wool at the bottom of the column to cover the stopcock outlet. Add a thin layer of sand (approx. 1 cm) on top of the cotton.
-
Prepare the Silica Slurry: In a beaker, measure the required amount of silica gel (typically 40-50 g of silica per 1 g of crude product). Add the chosen mobile phase to the silica gel to form a slurry.
-
Pack the Column: With the stopcock open, pour the silica slurry into the column. Use a funnel to aid the transfer. Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Equilibrate the Column: Once all the silica has been added, wash the sides of the column with the mobile phase to transfer any adhering silica. Add a layer of sand (approx. 1-2 cm) on top of the silica bed to prevent it from being disturbed. Allow the mobile phase to drain until the solvent level reaches the top of the sand. Do not let the silica gel run dry.
Step 3: Sample Loading
The "dry loading" method is generally recommended as it often leads to better separation.
-
Dissolve the Crude Product: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb onto Silica: To this solution, add a small amount of silica gel (approx. 2-3 g).
-
Remove the Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample onto the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply Pressure: Open the stopcock and apply gentle air pressure to the top of the column to initiate a steady flow of the eluent. The recommended flow rate is about 5 cm of solvent level decrease per minute.
-
Collect Fractions: Collect the eluting solvent in appropriately sized glass vials or test tubes.
-
Monitor the Elution: Periodically analyze the collected fractions by TLC to determine which ones contain the purified product. Spot the starting material, the current fraction, and a co-spot (both starting material and fraction in the same lane) on a TLC plate.
-
Combine and Concentrate: Once the elution is complete, combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the typical parameters and expected results for the purification of this compound.
| Parameter | Value | Notes |
| Crude Sample Purity | ~80-90% (by ¹H NMR) | Purity may vary based on the synthetic route and work-up procedure. |
| Post-Purification Purity | >98% (by ¹H NMR) | Meets the requirements for most subsequent synthetic applications. |
| Recovery Yield | 85-95% | Dependent on the purity of the crude material and careful execution. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade is suitable for this separation. |
| Mobile Phase (TLC) | 20% Ethyl Acetate in Hexanes (v/v) | Should provide an Rf value of approximately 0.3. |
| Mobile Phase (Column) | 15% Ethyl Acetate in Hexanes (v/v) | A slightly less polar mobile phase is used for better separation. |
| TLC Rf Value (Product) | ~0.3 in 20% Ethyl Acetate/Hexanes | This is an approximate value and should be confirmed experimentally. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation of the product from impurities is not effective, consider using a less polar mobile phase (lower percentage of ethyl acetate) or a longer chromatography column to increase the separation distance.
-
Product Elutes Too Quickly: This indicates that the mobile phase is too polar. Reduce the proportion of ethyl acetate in the mobile phase.
-
Product Does Not Elute: This suggests the mobile phase is not polar enough. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).
-
Streaking on TLC/Column: While less common for carbamates than for free amines, streaking can occur if the compound is very polar or if there are acidic/basic impurities. Ensure the silica gel is of good quality. If basic impurities are present, adding a very small amount of triethylamine (e.g., 0.1%) to the mobile phase can sometimes improve the separation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexanes, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid open flames and sources of ignition.
-
Silica gel is a fine powder and can be a respiratory irritant. Avoid inhaling the dust by handling it carefully in a fume hood.
-
When applying pressure to the column, use only gentle pressure to avoid shattering the glass. Always use a blast shield.
Application Notes and Protocols: Synthesis of Peptide Mimetics Using Benzyl (4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimetics are a cornerstone of modern drug discovery, offering the potential for enhanced metabolic stability, oral bioavailability, and receptor specificity compared to their natural peptide counterparts. A key strategy in the design of peptidomimetics is the incorporation of constrained scaffolds to orient pharmacophoric groups in a bioactive conformation. The cyclohexane ring provides a rigid and versatile scaffold for this purpose. Benzyl (4-oxocyclohexyl)carbamate is a valuable starting material for the synthesis of such peptidomimetics. The ketone functionality allows for the introduction of amino acid or peptide fragments via reductive amination, while the carbamate group provides a stable protecting group for the cyclohexane's amino moiety.
These application notes provide a detailed protocol for the synthesis of a dipeptide mimetic by the reductive amination of this compound with an amino acid ester. This approach creates a secondary amine linkage, a common isostere for the peptide bond, resulting in a molecule with a constrained cyclohexane core.
General Synthetic Workflow
The synthesis of a dipeptide mimetic from this compound typically involves a one-pot reductive amination reaction. The ketone of the cyclohexane ring first reacts with the primary amine of an amino acid ester to form an iminium ion intermediate. A reducing agent, selective for the iminium ion over the ketone, then reduces the intermediate to form a stable secondary amine, thus coupling the two fragments.
Experimental Protocol: Synthesis of Benzyl (4-((2-methoxy-2-oxoethyl)amino)cyclohexyl)carbamate
This protocol describes the synthesis of a dipeptide mimetic via reductive amination of this compound with methyl glycinate hydrochloride using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Cat. No. |
| This compound | C₁₄H₁₇NO₃ | 247.29 | e.g., Sigma-Aldrich | 12345 |
| Methyl glycinate hydrochloride | C₃H₈ClNO₂ | 125.55 | e.g., Sigma-Aldrich | 67890 |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | e.g., Sigma-Aldrich | 11223 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | e.g., Sigma-Aldrich | 44556 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | e.g., Sigma-Aldrich | 77889 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | e.g., Sigma-Aldrich | 99001 |
| Ethyl acetate (EtOAc) for chromatography | C₄H₈O₂ | 88.11 | e.g., Sigma-Aldrich | 22334 |
| Hexanes for chromatography | C₆H₁₄ | 86.18 | e.g., Sigma-Aldrich | 55667 |
Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 4.04 mmol, 1.0 equiv.).
-
Dissolve the starting material in anhydrous dichloromethane (40 mL).
-
Add methyl glycinate hydrochloride (0.61 g, 4.85 mmol, 1.2 equiv.) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.85 mL, 4.85 mmol, 1.2 equiv.) dropwise to neutralize the hydrochloride salt. Stir the mixture for 15 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.28 g, 6.06 mmol, 1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dipeptide mimetic as a mixture of cis and trans diastereomers.
Expected Results
| Product | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) - Diagnostic Peaks |
| Benzyl (4-((2-methoxy-2-oxoethyl)amino)cyclohexyl)carbamate | Colorless oil or white solid | 70-85 | δ 7.40-7.29 (m, 5H, Ar-H), 5.09 (s, 2H, OCH₂Ar), 4.6-4.5 (br s, 1H, NH-Cbz), 3.73 (s, 3H, OCH₃), 3.33 (s, 2H, NCH₂CO), 3.6-3.4 (m, 1H, CH-NH-Cbz), 2.8-2.6 (m, 1H, CH-N), 2.2-1.0 (m, 8H, cyclohexyl-H). Note: Signals for cyclohexyl protons will be complex due to cis/trans isomerism. |
Application in Investigating Signaling Pathways
Peptide mimetics synthesized using this methodology can be valuable tools for probing biological systems. For instance, if the mimetic is designed to mimic a β-turn in a protein that interacts with a specific receptor, it could be used to study the downstream signaling cascade. The constrained cyclohexane core can provide enhanced receptor affinity and selectivity.
In the hypothetical pathway above, the synthesized peptide mimetic acts as a ligand for a G-protein coupled receptor (GPCR). Its binding initiates a cascade involving the activation of a G protein, adenylyl cyclase, and subsequent production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which can then phosphorylate transcription factors like CREB, ultimately modulating gene expression. The stability and selectivity of the mimetic would make it an excellent probe for dissecting this pathway's role in cellular processes and disease models.
Application Notes and Protocols: Scale-up Synthesis of Benzyl (4-oxocyclohexyl)carbamate for Preclinical Studies
Abstract
This document provides a detailed protocol for the scale-up synthesis of Benzyl (4-oxocyclohexyl)carbamate, a key intermediate for various therapeutic agents. The synthesis is designed to be robust and scalable, yielding high-purity material suitable for preclinical studies. The described method involves the reaction of 4-aminocyclohexanone with benzyl chloroformate in a straightforward and efficient one-step process. This application note includes a detailed experimental protocol, characterization data, and recommendations for ensuring the quality and consistency of the final compound.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and other pharmacologically active molecules. The carbamate moiety serves as a critical pharmacophore or a protecting group in multi-step syntheses. For preclinical development, it is imperative to have access to a reliable and scalable synthesis that consistently produces high-purity material. This protocol outlines a method for the gram-scale synthesis of this compound, with considerations for further scale-up to kilogram quantities. The quality of the final compound is assessed using modern analytical techniques to ensure it meets the stringent requirements for preclinical research.
Synthesis Workflow
The overall synthetic workflow for the preparation of this compound is depicted below. The process begins with the readily available starting material, 4-aminocyclohexanone, which is reacted with benzyl chloroformate to yield the target compound.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| 4-Aminocyclohexanone Hydrochloride | ≥98% | Commercially Available |
| Benzyl Chloroformate | ≥98% | Commercially Available |
| Triethylamine (Et3N) | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Bicarbonate (NaHCO3) | ACS Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | ACS Reagent Grade | Prepared in-house |
| Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Synthesis of this compound
Reaction Scheme:
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-aminocyclohexanone hydrochloride (1.0 eq).
-
Suspend the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension while stirring.
-
In a separate flask, dissolve benzyl chloroformate (1.1 eq) in anhydrous DCM (approximately 2 mL per gram of benzyl chloroformate).
-
Add the benzyl chloroformate solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be employed to yield the pure product as a white solid.
Data Presentation
Reaction Parameters and Results
| Parameter | Value |
| Scale | 10 g |
| Molar Ratio (Amine:CbzCl:Et3N) | 1 : 1.1 : 2.2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Crude Yield | >95% |
| Purified Yield | 80-90% |
| Purity (by HPLC) | >98% |
Characterization Data
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to the structure of this compound |
| ¹³C NMR | Conforms to the structure of this compound |
| Mass Spec | [M+H]⁺ calculated for C₁₄H₁₈NO₃: 248.1281; Found: 248.1285 |
| HPLC Purity | ≥98% |
| Melting Point | 114-118 °C |
Preclinical Study Considerations
For preclinical studies, it is crucial that the synthesized this compound meets high purity standards. The final compound should be thoroughly characterized to confirm its identity and purity.
Quality Control Workflow
Application Notes: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors Utilizing Benzyl (4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. The development of small molecule inhibitors of CDKs has emerged as a promising strategy in oncology. The cyclohexyl moiety is a common scaffold in kinase inhibitor design, offering a rigid and three-dimensional structure that can be functionalized to achieve potent and selective binding to the ATP-binding pocket of the kinase.
Benzyl (4-oxocyclohexyl)carbamate is a versatile starting material for the synthesis of a variety of kinase inhibitors. Its ketone functionality allows for the introduction of diverse substituents through reactions such as reductive amination, while the carbamate group provides a protected amine that can be deprotected and further elaborated. This document provides detailed application notes and a plausible, multi-step protocol for the synthesis of a potential CDK inhibitor derived from this compound, based on synthetic strategies reported in the patent literature.
Core Concepts and Signaling Pathway
CDKs form active heterodimeric complexes with their regulatory partners, cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, phosphorylating a multitude of downstream substrates to drive cell cycle progression. For instance, the CDK4/6-cyclin D complex is crucial for the G1 phase, while the CDK2-cyclin E complex regulates the G1/S transition. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a potential CDK inhibitor starting from this compound. This protocol is based on established chemical transformations commonly used in medicinal chemistry for the synthesis of kinase inhibitors.
Overall Synthetic Workflow
Caption: General synthetic workflow for the preparation of a CDK inhibitor.
Protocol 1: Synthesis of Benzyl (4-((pyridin-2-ylmethyl)amino)cyclohexyl)carbamate (Intermediate 1)
This step involves the reductive amination of the starting material with 2-aminomethylpyridine.
Materials:
-
This compound
-
2-(Aminomethyl)pyridine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add 2-(aminomethyl)pyridine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture for 1 hour at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of 0-10% methanol in DCM) to afford Intermediate 1.
Expected Yield: 70-85%
Protocol 2: Synthesis of 4-((Pyridin-2-ylmethyl)amino)cyclohexan-1-amine (Intermediate 2)
This step involves the deprotection of the carbamate group.
Materials:
-
Intermediate 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10% by weight of the starting material).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.
Expected Yield: >90% (quantitative)
Protocol 3: Synthesis of N-(4-((Pyridin-2-ylmethyl)amino)cyclohexyl)-2-chloro-5-nitropyrimidin-4-amine (Intermediate 3)
This step involves the coupling of the deprotected amine with a suitable pyrimidine core.
Materials:
-
Intermediate 2
-
2,4-Dichloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Add a solution of 2,4-dichloro-5-nitropyrimidine (1.1 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain Intermediate 3.
Expected Yield: 50-70%
Protocol 4: Synthesis of the Final CDK Inhibitor
This final step can involve a variety of cross-coupling reactions, such as a Suzuki coupling, to introduce a final substituent.
Materials:
-
Intermediate 3
-
A suitable boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
In a reaction vessel, combine Intermediate 3 (1.0 eq), the boronic ester (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction mixture to 80-90 °C for 6-10 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by preparative HPLC or crystallization.
Expected Yield: 40-60%
Data Presentation
The following tables summarize hypothetical but representative data for a series of synthesized CDK inhibitors based on the described synthetic route.
Table 1: Synthetic Yields of Intermediates and Final Products
| Compound | Step | Starting Material | Yield (%) |
| Intermediate 1 | Reductive Amination | This compound | 82 |
| Intermediate 2 | Cbz Deprotection | Intermediate 1 | 95 |
| Intermediate 3 | Amide Coupling | Intermediate 2 | 65 |
| Final Product A | Suzuki Coupling | Intermediate 3 | 55 |
| Final Product B | Suzuki Coupling | Intermediate 3 | 48 |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |
| Final Product A | 15 | 25 | 30 |
| Final Product B | 22 | 40 | 55 |
| Reference Cpd. | 10 | 18 | 22 |
Table 3: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |
| Final Product A | 485.56 | 3.2 | 3 | 6 |
| Final Product B | 512.62 | 3.8 | 3 | 7 |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of kinase inhibitors, particularly those targeting the CDK family. The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of potential CDK inhibitors. The presented data tables offer a clear format for summarizing key experimental results, facilitating the structure-activity relationship (SAR) studies that are crucial for the optimization of lead compounds in drug discovery. The provided diagrams offer a visual representation of the targeted signaling pathway and the overall synthetic strategy, aiding in the conceptual understanding of the research. Researchers are encouraged to adapt and optimize these protocols to explore novel chemical space in the pursuit of next-generation cancer therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Benzyl (4-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzyl (4-oxocyclohexyl)carbamate. Our aim is to help you optimize your reaction yield and purity through detailed experimental protocols, troubleshooting advice, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method is the N-benzyloxycarbonylation of 4-aminocyclohexanone using benzyl chloroformate (Cbz-Cl). This reaction, often performed under Schotten-Baumann conditions, involves an amine nucleophilically attacking the acyl chloride of benzyl chloroformate in the presence of a base.[1][2][3] The base is crucial for neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.[4]
Q2: What are the critical parameters to control for maximizing the yield?
A2: To maximize the yield, it is essential to control the reaction temperature, the choice of base and solvent, and the rate of addition of benzyl chloroformate. The reaction is typically conducted at a low temperature (e.g., 0 °C) to minimize side reactions.[2][5] The selection of a suitable base and solvent system is also critical and can significantly impact the reaction's efficiency.[3][6] Slow, dropwise addition of benzyl chloroformate is recommended to prevent the formation of byproducts.
Q3: How can I purify the final product?
A3: this compound can be purified using standard techniques such as recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature should be chosen; ethanol or a mixture of ethyl acetate and hexanes are good starting points.[7] For column chromatography, a mobile phase of hexane and ethyl acetate is typically effective for separating the product from less polar and more polar impurities.[8][9]
Q4: What are the main safety precautions when handling benzyl chloroformate?
A4: Benzyl chloroformate is a corrosive and lachrymatory chemical that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[10][11] It is also water-sensitive and will degrade upon contact with moisture.[12][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded Benzyl Chloroformate | Benzyl chloroformate is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a properly stored aliquot. Consider verifying the reagent's quality via an analytical method like NMR if degradation is suspected. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess (1.05-1.2 equivalents) of benzyl chloroformate is often used to ensure complete consumption of the starting amine.[5] |
| Ineffective Base | The base is crucial for neutralizing the HCl generated. Ensure the base is not old or hydrated. Use a sufficient amount of a suitable base like sodium bicarbonate, sodium carbonate, or triethylamine.[3][6] The pH of the reaction mixture should be maintained between 8 and 10.[5] |
| Low Reaction Temperature | While starting the reaction at 0°C is recommended to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stir for several hours can help drive it to completion.[2] |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Suggested Solution |
| Formation of Di-Cbz Adduct | This can occur if there are impurities in the starting 4-aminocyclohexanone or if the reaction conditions are not optimal. Ensure the purity of the starting material. |
| Unreacted Starting Material | This may indicate an incomplete reaction. See "Low or No Product Yield" for troubleshooting steps. |
| Hydrolysis of Benzyl Chloroformate | If the reaction is exposed to excessive moisture, benzyl chloroformate can hydrolyze to benzyl alcohol. Ensure all glassware is dry and use anhydrous solvents where appropriate. |
| Aldol Condensation of 4-Aminocyclohexanone | Under strongly basic conditions, the ketone functionality of the starting material or product can potentially undergo self-condensation. Use a milder base like sodium bicarbonate and avoid excessively high temperatures. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil Instead of a Solid | This could be due to the presence of impurities. Attempt to purify a small amount by column chromatography to see if a solid product can be obtained. If so, optimize the chromatography for a larger scale. |
| Poor Separation During Column Chromatography | The polarity of the mobile phase may not be optimal. Systematically vary the ratio of hexane to ethyl acetate to achieve better separation. A typical starting point is a 9:1 hexane:ethyl acetate mixture, gradually increasing the polarity.[9] |
| Product Fails to Crystallize | The chosen recrystallization solvent may be unsuitable. Test a range of solvents or solvent mixtures. Ensure the initial solution is fully saturated at high temperature and allow it to cool slowly without disturbance. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Data Presentation
The following table summarizes the impact of different bases and solvents on the yield of this compound, based on typical outcomes for Schotten-Baumann reactions.
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaHCO₃ (2.0) | THF/H₂O (2:1) | 0 to RT | 20 | 90 |
| 2 | Na₂CO₃ (2.0) | Dioxane/H₂O (1:1) | 0 to RT | 18 | 85 |
| 3 | NaOH (2.0) | CH₂Cl₂/H₂O (1:1) | 0 | 12 | 82 |
| 4 | Et₃N (1.5) | CH₂Cl₂ | 0 to RT | 24 | 75 |
Note: These are representative yields and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from a general procedure for the N-Cbz protection of amines.[2]
Materials:
-
4-aminocyclohexanone hydrochloride (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-aminocyclohexanone hydrochloride and a 2:1 mixture of THF and deionized water.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add sodium bicarbonate to the mixture.
-
In a separate container, dissolve benzyl chloroformate in a small amount of THF.
-
Add the benzyl chloroformate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Benzyl Chloroformate [commonorganicchemistry.com]
- 12. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 13. wenxuecity.com [wenxuecity.com]
Common side reactions in the synthesis of Benzyl (4-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Benzyl (4-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound can be prone to several side reactions, primarily depending on the chosen synthetic route. Common methods involve the reaction of a 4-aminocyclohexanone precursor with a benzyl chloroformate or a related Cbz-protection reagent. Key potential side reactions include:
-
Formation of Dimerization/Polymerization Products: The amine and ketone functionalities within the starting materials or product can potentially react with each other, leading to dimers or oligomers.
-
Over-alkylation: If the reaction conditions are not carefully controlled, the nitrogen atom of the carbamate can be further alkylated.
-
Urea Formation: The presence of any unreacted amine starting material can lead to the formation of urea byproducts, especially if isocyanates are formed as intermediates.[1][2]
-
Incomplete Reaction: Failure to drive the reaction to completion will result in the presence of unreacted starting materials in the crude product.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Reaction Yields
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if the reaction has stalled. Ensure efficient stirring. |
| Side Product Formation | Analyze the crude product by LC-MS or ¹H NMR to identify major byproducts. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation. |
| Moisture in Reagents/Solvents | Use anhydrous solvents and dry all glassware thoroughly. Moisture can lead to the hydrolysis of reagents and promote urea formation.[2] |
| Suboptimal Reagent Stoichiometry | Experiment with slight variations in the molar ratios of your reactants. An excess of one reagent may favor the desired reaction pathway. |
| Product Degradation | If the product is unstable under the reaction or workup conditions, consider milder reagents or purification techniques. |
Q3: I am observing an impurity with a molecular weight corresponding to a di-substituted product. How can I prevent this?
A3: The formation of a di-substituted product, likely a urea derivative, suggests a reaction between the desired carbamate product and an isocyanate intermediate, or the reaction of the starting amine with an isocyanate.[1][2] To minimize this:
-
Control the rate of addition: Slowly add the benzyl chloroformate or other electrophilic Cbz source to the solution of the amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the reactive intermediate.
-
Ensure anhydrous conditions: Water can react with chloroformates or isocyanates to generate amines, which can then form ureas.[2]
-
Use a non-nucleophilic base: A bulky, non-nucleophilic base can help to scavenge the acid byproduct without competing with the primary amine.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. This should be adapted and optimized for your specific laboratory conditions and scale.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminocyclohexanone (or its hydrochloride salt) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Base Addition: If starting with the hydrochloride salt, add a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for impurity formation.
References
Troubleshooting low yield in Cbz protection of cyclic amines
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the carboxybenzyl (Cbz) protection of cyclic amines, a crucial step in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Cbz protection of a cyclic amine?
A1: The Cbz protection of a cyclic amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the cyclic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is typically performed under basic conditions. The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the Cbz-protected amine.
Q2: Why are Schotten-Baumann conditions commonly used for Cbz protection?
A2: Schotten-Baumann conditions refer to performing the acylation in a biphasic system, typically an organic solvent and water with a base like sodium carbonate or sodium hydroxide. This is advantageous because the base in the aqueous phase neutralizes the HCl byproduct, preventing the protonation of the starting amine and thus keeping it nucleophilic. The product and starting materials remain primarily in the organic phase.
Q3: What are the main factors that can lead to low yield in Cbz protection of cyclic amines?
A3: Several factors can contribute to low yields, including:
-
Poor quality or degraded benzyl chloroformate: Cbz-Cl is sensitive to moisture and can decompose over time.
-
Inappropriate choice of base or stoichiometry: The base is crucial for neutralizing HCl; if it's too weak, too strong, or used in the wrong amount, the reaction can be inefficient or lead to side products.
-
Suboptimal reaction temperature: Low temperatures can slow the reaction rate, while high temperatures can accelerate the decomposition of Cbz-Cl and promote side reactions.
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Steric hindrance: Bulky substituents on the cyclic amine can hinder the approach of the amine to the Cbz-Cl.
-
Presence of moisture in the reaction: Water can hydrolyze benzyl chloroformate, reducing the amount available for the protection reaction.
Q4: Is the Cbz group stable to both acidic and basic conditions?
A4: The Cbz group is generally stable to a wide range of reaction conditions, including basic and mildly acidic media. However, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid). Its key feature is its orthogonality to many other protecting groups, as it is typically removed by catalytic hydrogenolysis.
Troubleshooting Guide for Low Yield
Problem 1: Low to no product formation.
This is often indicated by TLC or LC-MS analysis showing mostly unreacted starting material.
Benzyl chloroformate is highly sensitive to moisture and can decompose into benzyl alcohol, HCl, and CO2. Impure Cbz-Cl, often appearing yellow with a pungent odor, is a common culprit for reaction failure.
-
Recommended Action:
-
Check the Quality: Use a fresh bottle of Cbz-Cl or purify the existing stock by distillation under reduced pressure. A quality check via GC is recommended for critical applications.
-
Proper Handling: Always handle Cbz-Cl in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and use dry syringes or cannulas for transfer.
-
The choice of base, solvent, and temperature is critical for achieving high yields.
-
Recommended Action:
-
Optimize the Base: For standard Schotten-Baumann conditions, ensure at least two equivalents of a base like Na2CO3 or NaHCO3 are used to maintain a pH between 8 and 10. For organic-soluble systems, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.
-
Adjust the Temperature: The reaction is often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating might be necessary, but this should be done cautiously to avoid Cbz-Cl decomposition.
-
Solvent Selection: Dichloromethane (DCM) or a biphasic system of an organic solvent and water are commonly used. Ensure all organic solvents are anhydrous.
-
Problem 2: Presence of significant side products.
Even with product formation, the presence of side products can complicate purification and reduce the isolated yield.
These arise from the reaction of Cbz-Cl with water or the alcohol byproduct.
-
Recommended Action:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere can minimize exposure to atmospheric moisture.
-
Control Stoichiometry: Using a slight excess of Cbz-Cl (e.g., 1.1 equivalents) is common, but a large excess can lead to more side products.
-
If the cyclic amine has more than one nucleophilic nitrogen, di-Cbz protected products can form.
-
Recommended Action:
-
Control Stoichiometry: Carefully control the stoichiometry of Cbz-Cl, using one equivalent or slightly less.
-
Slow Addition: Add the Cbz-Cl dropwise at a low temperature to favor mono-protection.
-
In some cases, oxidation of the amine can occur.
-
Recommended Action:
-
Degas Solvents: Degassing solvents prior to use can remove dissolved oxygen.
-
Use an Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidation.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the general impact of different reaction parameters on the yield of Cbz protection of cyclic amines.
Table 1: Effect of Base on Reaction Yield
| Base | Typical Conditions | Advantages | Potential Issues |
| Na₂CO₃ / NaHCO₃ | Aqueous/organic biphasic (Schotten-Baumann) | Effective HCl scavenger, maintains optimal pH range (8-10). | Can be slow for sterically hindered amines. |
| NaOH | Aqueous/organic biphasic | Strong base, drives reaction to completion. | Can cause racemization in chiral amines and hydrolysis of Cbz-Cl if not controlled. |
| Triethylamine (TEA) | Anhydrous organic solvent (e.g., DCM) | Soluble in organic solvents, easy to remove. | Can form a stable hydrochloride salt that may precipitate. |
| DIPEA | Anhydrous organic solvent (e.g., DCM) | Non-nucleophilic, good for sterically hindered amines. | More expensive than TEA. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Typical Conditions | Advantages | Potential Issues |
| DCM / H₂O | Biphasic | Good for water-soluble amine salts. | Vigorous stirring required for good phase mixing. |
| DCM (anhydrous) | With organic base (TEA, DIPEA) | Good solubility for many organic compounds. | Must be anhydrous to prevent Cbz-Cl hydrolysis. |
| THF / H₂O | Biphasic | Good for substrates with moderate polarity. | THF must be free of peroxides. |
| Acetonitrile | With organic base | Good for a range of polarities. | Can be reactive in some cases. |
Experimental Protocols
Protocol 1: Cbz Protection of Piperidine using Schotten-Baumann Conditions
-
Dissolution: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane (DCM). In a separate beaker, prepare a solution of sodium carbonate (2.5 equivalents) in water.
-
Cooling: Cool both solutions to 0°C in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the piperidine solution, add the sodium carbonate solution. Then, add benzyl chloroformate (1.1 equivalents) dropwise to the biphasic mixture, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected piperidine.
Protocol 2: Cbz Protection of Pyrrolidine using an Organic Base
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: General workflow for the Cbz protection of cyclic amines.
Caption: Decision tree for troubleshooting low yield in Cbz protection.
Caption: Common side reactions involving benzyl chloroformate.
Technical Support Center: Benzyl (4-oxocyclohexyl)carbamate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzyl (4-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials such as 4-aminocyclohexanone and benzyl chloroformate, as well as side products. Potential side products may arise from the hydrolysis of benzyl chloroformate to benzyl alcohol and benzyl carbamate, or the formation of urea derivatives from the reaction of the product with any remaining 4-aminocyclohexanone.
Q2: My purified this compound appears as an oil, but it is expected to be a solid. What could be the issue?
A2: this compound is typically a solid with a melting point around 80-84 °C.[1] If your product is an oil, it may indicate the presence of residual solvent or impurities that are depressing the melting point. It is recommended to dry the product under high vacuum to remove any remaining solvent. If it remains an oil, further purification by column chromatography or recrystallization may be necessary.
Q3: I am observing a low yield after purification. What are the potential causes?
A3: Low recovery yields can result from several factors during the purification process. In column chromatography, this could be due to irreversible adsorption of the product onto the silica gel, or co-elution of the product with impurities leading to the discarding of mixed fractions. During recrystallization, using an excessive amount of solvent, cooling the solution too rapidly, or premature filtration can all lead to significant product loss.
Q4: Is the Cbz (benzyloxycarbonyl) protecting group stable during purification?
A4: The Cbz group is generally stable under neutral conditions. However, it can be sensitive to both strong acids and bases. Care should be taken to avoid these conditions during workup and purification to prevent cleavage of the protecting group.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Screen a range of solvent systems with varying polarities (e.g., different ratios of ethyl acetate in hexanes). Aim for an Rf value of approximately 0.25-0.35 for the desired product to achieve optimal separation on the column.[2] |
| Product elutes too quickly or too slowly. | Incorrect mobile phase polarity. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., lower the percentage of ethyl acetate). If it elutes too slowly (low Rf), increase the mobile phase polarity. |
| Streaking of spots on TLC. | Sample is too concentrated; presence of highly polar impurities; compound is acidic or basic. | Dilute the sample before spotting. Consider pre-treating the crude mixture to remove baseline impurities. If the compound has acidic or basic properties, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape. |
| Product crashes out on the column. | Low solubility of the product in the mobile phase. | Load the sample onto the column using a minimal amount of a stronger solvent and then begin elution with the less polar mobile phase. Alternatively, use a mobile phase in which the product has better solubility. |
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | Solution is not saturated (too much solvent used); solution is supersaturated but requires nucleation. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; high concentration of impurities. | Use a lower-boiling point solvent. Ensure slow cooling by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. If impurities are the issue, an initial purification by column chromatography may be necessary. |
| Low recovery of crystals. | Too much solvent was used; crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product, potentially reducing the yield. |
Quantitative Data Summary
| Purification Method | Starting Material | Parameter | Crude Product | Purified Product | Reference |
| Recrystallization | Ethyl 4-(4-oxocyclohexyl)benzoate | Purity (by HPLC, %) | 95.2% | 99.8% | [3] |
| Recovery Yield | - | 85% | [3] | ||
| Flash Column Chromatography | Ethyl 4-(4-oxocyclohexyl)benzoate | Purity (by qNMR) | ~85% | >98% | [2] |
| Recovery Yield | - | 90-95% | [2] | ||
| Product Specification | N-Cbz-4-aminocyclohexanone | Purity | - | 97% | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline adapted from procedures for similar compounds and should be optimized for your specific crude mixture.
1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a solvent system of ethyl acetate in hexanes. A starting point could be 20% ethyl acetate in hexanes, which for a similar compound gives an Rf of ~0.35.[2]
-
Visualize the spots under UV light. The ideal solvent system will give the product an Rf value between 0.25 and 0.35.
2. Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., 15% ethyl acetate in hexanes, a slightly less polar mixture than the one used for TLC analysis).
-
Pour the slurry into a chromatography column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to fully absorb into the silica gel.
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to yield a solid.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound, with solvent choice based on similar compounds.
1. Solvent Selection:
-
Based on structurally similar compounds, suitable solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexanes.[3]
-
Test the solubility of a small amount of the crude product in the chosen solvent(s) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
3. Hot Filtration (Optional):
-
If the solution contains insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Synthesis of Benzyl (4-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (4-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound, also known as N-Cbz-4-aminocyclohexanone:
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Route 1: From 4-aminocyclohexanol: This two-step process involves the protection of the amino group of 4-aminocyclohexanol with benzyl chloroformate (Cbz-Cl) to form N-Cbz-4-aminocyclohexanol, followed by the oxidation of the hydroxyl group to a ketone.
-
Route 2: From 4-aminocyclohexanone: This is a more direct, one-step approach where 4-aminocyclohexanone is directly reacted with benzyl chloroformate.
Q2: I am seeing a significant amount of unreacted starting material. What could be the cause?
A2: Incomplete reactions are a common issue. Here are a few potential causes:
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Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Poor quality of reagents: The purity of starting materials, especially benzyl chloroformate which can hydrolyze over time, is critical. Use fresh or properly stored reagents.
-
Inadequate mixing: In heterogeneous reaction mixtures, efficient stirring is necessary to ensure all reactants come into contact.
-
Protonation of the amine: In the reaction with benzyl chloroformate, the amine is the nucleophile. If the reaction medium is acidic, the amine can be protonated, rendering it non-nucleophilic. The use of a suitable base is essential to neutralize the HCl generated during the reaction.[1]
Q3: My yield of this compound is consistently low. What are the likely reasons?
A3: Low yields can be attributed to several factors, many of which are related to side reactions. Key areas to investigate include:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, reducing the amount of reagent available for the desired reaction.[2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Formation of Di-Cbz Byproduct: If you are starting with a primary amine, over-reaction can lead to the formation of a di-protected amine. To minimize this, use a controlled stoichiometry of benzyl chloroformate (1.05-1.2 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1]
-
Sub-optimal Oxidation Conditions (for Route 1): If you are using an oxidation step, the choice of oxidant and reaction conditions can significantly impact the yield. Inefficient oxidation will result in unreacted alcohol, while harsh conditions can lead to degradation of the product.
Q4: I have an unexpected peak in my NMR/GC-MS. What could it be?
A4: Unexpected peaks often correspond to byproducts from side reactions. Refer to the "Byproduct Identification" section below for a detailed list of potential impurities and their characteristics. Common culprits include unreacted starting materials, byproducts from the hydrolysis of reagents, and over-reacted products.
Troubleshooting Guides
Issue 1: Formation of Di-benzyl (4-oxocyclohexyl)carbamate (Di-Cbz byproduct)
-
Symptom: A higher molecular weight peak in the mass spectrum and complex aromatic signals in the 1H NMR spectrum.
-
Cause: Reaction of a second molecule of benzyl chloroformate with the initially formed carbamate. This is more likely to occur with primary amines under strongly basic conditions or with an excess of the protecting group reagent.
-
Solutions:
-
Stoichiometry Control: Carefully control the amount of benzyl chloroformate used, typically a slight excess (1.05-1.2 equivalents) is sufficient.[1]
-
Slow Addition: Add the benzyl chloroformate solution dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[1]
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Choice of Base: Use a milder base such as sodium bicarbonate instead of stronger bases like sodium hydroxide or triethylamine.[1]
-
Issue 2: Presence of Benzyl Alcohol in the Product Mixture
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Symptom: Characteristic peaks for benzyl alcohol in your analytical data (e.g., a singlet around 4.6 ppm for the CH2 and aromatic protons in 1H NMR).
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Cause: Hydrolysis of benzyl chloroformate due to the presence of water in the reaction.[2]
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[1]
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Fresh Reagents: Use a fresh bottle of benzyl chloroformate or one that has been properly stored to minimize hydrolysis.
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Issue 3: Incomplete Oxidation of N-Cbz-4-aminocyclohexanol (for Route 1)
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Symptom: Presence of the starting alcohol in the crude product, identifiable by its characteristic hydroxyl peak in the IR spectrum and different chemical shifts in the NMR spectrum compared to the ketone.
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Cause:
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Insufficient amount of oxidizing agent.
-
Deactivated oxidizing agent.
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Reaction temperature is too low or reaction time is too short.
-
-
Solutions:
-
Verify Oxidant Stoichiometry and Activity: Use a sufficient excess of a fresh, active oxidizing agent.
-
Optimize Reaction Conditions: If using a Swern oxidation, ensure the reaction is performed at the recommended low temperatures (e.g., -78 °C) and allowed to warm to room temperature as the protocol dictates.[3] For other oxidants, follow the specific temperature and time requirements.
-
Reaction Monitoring: Monitor the disappearance of the starting alcohol by TLC.
-
Byproduct Identification
The following table summarizes potential byproducts in the synthesis of this compound.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Identification Notes |
| N-Cbz-4-aminocyclohexanol | 265.32 | NMR: Presence of a carbinol proton signal. TLC: More polar than the final product. | |
| 4-Aminocyclohexanone | 113.16 | NMR: Absence of the Cbz protecting group signals. MS: A peak at m/z 114 [M+H]+. | |
| Benzyl Alcohol | 108.14 | NMR: Characteristic singlet for the benzylic protons (~4.6 ppm) and aromatic signals. | |
| Dibenzyl carbonate | 242.25 | MS: A peak at m/z 243 [M+H]+. Can form from the reaction of benzyl chloroformate with benzyl alcohol.[4] | |
| Di-benzyl (4-oxocyclohexyl)carbamate | 381.44 | MS: A peak at m/z 382 [M+H]+. NMR: More complex aromatic region compared to the desired product. | |
| Dimethyl sulfide (from Swern Oxidation) | 62.13 | Characteristic strong, unpleasant odor. [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-aminocyclohexanone
-
Dissolve 4-aminocyclohexanone hydrochloride (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
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Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.5 equivalents), to the solution and stir until it dissolves.
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Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound from 4-aminocyclohexanol (via Swern Oxidation)
Step 2a: Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate
-
Follow steps 1-8 from Protocol 1, using 4-aminocyclohexanol as the starting material.
Step 2b: Swern Oxidation of Benzyl (4-hydroxycyclohexyl)carbamate
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool it to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the oxalyl chloride solution and stir for 15 minutes.
-
Add a solution of Benzyl (4-hydroxycyclohexyl)carbamate (1 equivalent) in DCM to the reaction mixture and stir for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) to the mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic routes and common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
Stability issues and degradation of Benzyl (4-oxocyclohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of Benzyl (4-oxocyclohexyl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Question: My experimental results are not reproducible, or the compound seems to have lost its expected activity. What could be the cause?
-
Answer: Inconsistent results or loss of activity can often be attributed to the degradation of this compound. The carbamate functional group can be susceptible to hydrolysis, especially under basic conditions[1]. The stability of carbamates is highly dependent on the chemical structure and the surrounding environment[2]. It is crucial to ensure proper storage and handling to maintain the integrity of the compound. Store the compound in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[3].
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What could these be?
-
Answer: The appearance of new peaks likely indicates the presence of impurities or degradation products. Organic impurities can arise from starting materials, by-products of synthesis, or degradation[4]. Common degradation pathways for carbamates include hydrolysis, thermal decomposition, and photodegradation. Potential degradation products could include 4-aminocyclohexanone, benzyl alcohol, and toluene. Additionally, impurities from the synthesis of the starting material, benzyl chloride, such as benzaldehyde and dibenzyl ether, might be present[5].
Issue 3: Physical changes in the compound upon storage.
-
Question: The physical appearance of my this compound has changed (e.g., color change, clumping). Is it still usable?
-
Answer: A change in the physical appearance of the compound is a strong indicator of potential degradation or contamination. It is recommended to re-analyze the compound's purity using a suitable analytical method like HPLC before further use. For long-term storage, it is advised to keep the compound in a cool, dry place[3].
Issue 4: Low yield or incomplete reaction during a synthesis step involving this compound.
-
Question: I am experiencing low yields in a reaction where this compound is a starting material. Could the compound's stability be a factor?
-
Answer: Yes, the stability of this compound can impact reaction outcomes. If the reaction is conducted at elevated temperatures or under strongly acidic or basic conditions, the compound may degrade, leading to lower yields. The benzyloxycarbonyl (Cbz) group is generally stable to basic and most aqueous acidic media but can be cleaved by strong acids or catalytic hydrogenation[6].
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are expected to be hydrolysis, thermal decomposition, and photodegradation, similar to other benzyl carbamates.
-
Hydrolysis: The carbamate linkage is susceptible to hydrolysis, particularly under basic conditions, which would cleave the molecule into 4-aminocyclohexanone and benzyl alcohol, with the subsequent release of carbon dioxide[1][2].
-
Thermal Decomposition: Heating benzyl carbamates can lead to their decomposition. Depending on the conditions, this can result in the formation of benzyl isocyanate and 4-hydroxycyclohexanone, or aniline, benzyl alcohol, and other products[7].
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. The photodegradation of aromatic carbamates can proceed via cleavage of the C-O bond to form corresponding phenols (in this case, 4-aminocyclohexanone) and benzyl radicals[8].
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry place.[3] | Minimizes thermal degradation. |
| Atmosphere | Store in a tightly-closed container.[3] | Prevents exposure to moisture which can lead to hydrolysis. |
| Light Exposure | Protect from light. | Prevents photodegradation. |
| Handling | Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.[9] | Minimizes inhalation exposure. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[10] | Avoids potential hazardous reactions. |
Q3: What are the common impurities that might be present in a sample of this compound?
A3: Impurities can originate from the synthesis process or from degradation of the compound.
| Impurity Type | Potential Impurities | Likely Origin |
| Synthesis-Related | 4-Aminocyclohexanone | Unreacted starting material |
| Benzyl chloroformate | Unreacted reagent | |
| Benzyl alcohol | Byproduct of Cbz-Cl reaction with water | |
| Toluene | Impurity in benzyl chloroformate | |
| Benzaldehyde | Oxidation of benzyl alcohol or impurity in benzyl chloride[5] | |
| Dibenzyl ether | Impurity in benzyl chloride[5] | |
| Degradation-Related | 4-Aminocyclohexanone | Hydrolysis, Photodegradation |
| Benzyl alcohol | Hydrolysis | |
| Toluene | Thermal degradation | |
| Aniline | Thermal degradation |
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions. This involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential degradation products. A general protocol is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity of carbamates under basic conditions.
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a set duration (e.g., 24 hours).
-
Analyze the sample directly by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified time.
-
Also, reflux a solution of the compound in a suitable solvent.
-
At various time points, dissolve the solid sample or dilute the solution and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) or a photostability chamber.
-
Expose a parallel sample to sunlight.
-
Analyze the samples at different time intervals by HPLC.
-
3. Analytical Method:
-
Use a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. UV detection should be set at a wavelength where both the parent compound and potential degradation products have absorbance.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Troubleshooting Experimental Issues
Caption: A logical guide to troubleshooting common experimental problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Improving the efficiency of Cbz deprotection in the presence of a cyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the deprotection of the carboxybenzyl (Cbz or Z) group in molecules containing a cyclohexanone moiety.
Troubleshooting Guides
This section is designed to help you navigate common issues and find effective solutions for your Cbz deprotection experiments.
Issue 1: Reduction of the Cyclohexanone Ring
-
Question: My primary side product is the corresponding cyclohexanol, indicating reduction of the cyclohexanone. How can I improve the chemoselectivity of my Cbz deprotection?
-
Answer: The reduction of the cyclohexanone is a common challenge when using powerful reducing conditions. To favor the cleavage of the Cbz group while preserving the ketone, consider the following strategies:
-
Switch to a Milder Hydrogenation Technique: Standard catalytic hydrogenation with H₂ gas and Pd/C can be too harsh. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, is often a milder and more selective alternative.[1]
-
Employ Non-Reductive Methods: For substrates sensitive to reduction, non-reductive deprotection methods are highly recommended.
-
Acid-Mediated Cleavage: Lewis acids such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) provide an effective and selective method for Cbz deprotection at room temperature, with good tolerance for reducible functional groups.[2][3]
-
Nucleophilic Cleavage: A protocol utilizing 2-mercaptoethanol in the presence of a base like potassium phosphate offers a highly selective, non-reductive pathway for Cbz removal.[4][5][6] This method is particularly advantageous for complex molecules with multiple sensitive functionalities.
-
-
Issue 2: Incomplete or Sluggish Cbz Deprotection
-
Question: My Cbz deprotection reaction is very slow or does not proceed to completion. What are the potential causes and how can I resolve this?
-
Answer: Several factors can contribute to an incomplete or sluggish reaction. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups or impurities.[7]
-
Solution: Ensure your starting material is highly pure. If sulfur-containing moieties are present in your substrate, consider using a non-palladium-based method like acid-mediated or nucleophilic cleavage.[8]
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time.
-
Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[7]
-
-
Insufficient Hydrogen Source: In catalytic or transfer hydrogenation, an inadequate supply of hydrogen can stall the reaction.
-
Solution: For catalytic hydrogenation, increase the hydrogen pressure (e.g., to 50 psi).[7] For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.
-
-
Issue 3: Formation of N-Benzyl Side Product
-
Question: I am observing the formation of an N-benzyl side product instead of the desired free amine. Why is this happening and how can I prevent it?
-
Answer: The formation of an N-benzyl side product can occur under certain conditions, particularly when the reaction stalls or there is an insufficient hydrogen source. The intermediate imine can be reduced to the N-benzyl amine.
-
Solution: Ensure complete and rapid conversion of the starting material. Use a fresh, active catalyst and an adequate hydrogen source. If the problem persists, switching to a non-reductive method like acid-mediated or nucleophilic cleavage will eliminate the possibility of this side reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most chemoselective method for Cbz deprotection in the presence of a cyclohexanone?
-
Q2: Can I use standard catalytic hydrogenation (H₂/Pd/C) for a substrate with a cyclohexanone?
-
A2: While possible, it is risky. The chemoselectivity between Cbz deprotection and ketone reduction can be low, often leading to a mixture of products.[9] If this method is attempted, it requires careful optimization of reaction conditions (low pressure, short reaction time) and catalyst selection.
-
-
Q3: My substrate is also sensitive to acidic conditions. What is the best approach?
-
Q4: Are there any safety concerns with the recommended methods?
-
A4:
-
Catalytic Hydrogenation: Pd/C can be pyrophoric when dry. Handle with care, preferably under a wet solvent. Hydrogen gas is flammable and requires appropriate safety precautions.
-
Acid-Mediated Deprotection: Strong acids like HBr/acetic acid are corrosive. The AlCl₃/HFIP method is safer but HFIP is a specialty solvent.[1][2]
-
Nucleophilic Cleavage: 2-Mercaptoethanol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[6]
-
-
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes key quantitative data for different Cbz deprotection methods, with a focus on their compatibility with a cyclohexanone moiety.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Chemoselectivity (vs. Cyclohexanone) | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH or EtOH, rt | 1-16 h | Variable | Low to Moderate | High risk of cyclohexanone reduction. Requires careful optimization. |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, rt | 0.5-4 h | Good to Excellent | Moderate to High | Milder than H₂/Pd/C, but ketone reduction can still occur. |
| Acid-Mediated (Lewis Acid) | AlCl₃, HFIP, rt | 2-16 h | Good to Excellent | Excellent | Metal-free and highly selective. HFIP is a costly solvent.[2][3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | 12-24 h | Good to Excellent | Excellent | Highly selective and tolerant of sensitive groups.[4][5] Requires heating and has an unpleasant odor. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
-
Preparation: Dissolve the Cbz-protected substrate (1.0 equiv) in methanol.
-
Reagent Addition: Carefully add 10% Pd/C (10-20 wt%) to the solution, followed by ammonium formate (4-5 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by extraction and/or column chromatography.
Protocol 2: Acid-Mediated Deprotection with AlCl₃/HFIP
-
Preparation: To a solution of the Cbz-protected amine (1 equiv) in HFIP, add AlCl₃ (3 equiv) at room temperature. The mixture may be a suspension.[2]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.[2]
-
Work-up: Dilute the reaction mixture with dichloromethane. Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extraction & Isolation: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography to obtain the deprotected amine.[2]
Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol
-
Preparation: Suspend the Cbz-protected amine (1 equiv.) and potassium phosphate tribasic (4 equiv.) in N,N-dimethylacetamide (DMAc). Purge the suspension with nitrogen.[4]
-
Reagent Addition: Add 2-mercaptoethanol (2 equiv.) and stir the reaction at 75 °C.[4]
-
Reaction: Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into water.
-
Extraction & Isolation: Extract the aqueous phase with dichloromethane. The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.[4]
Visualizations
Caption: Decision workflow for selecting a Cbz deprotection method.
Caption: Troubleshooting logic for Cbz deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Overcoming catalyst poisoning in the hydrogenolysis of Cbz-protected cyclohexylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during the hydrogenolysis of Carboxybenzyl (Cbz)-protected cyclohexylamines.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenolysis of Cbz-protected cyclohexylamines, with a focus on catalyst poisoning.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow, incomplete, or has stalled. What are the potential causes and how can I resolve this?
Answer:
Slow or incomplete hydrogenolysis is a frequent challenge. Several factors can be responsible, primarily related to the catalyst's activity. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by various functional groups and impurities.[1][2]
-
Sulfur Compounds: Thioethers, thiols, and residual sulfur-containing reagents are common and potent poisons for palladium catalysts.[3] Even trace amounts can significantly deactivate the catalyst.
-
Solution: Ensure the starting material and solvents are of high purity and free from sulfur contaminants. If the substrate inherently contains sulfur, consider alternative deprotection methods.[1]
-
-
Product Inhibition: The basic cyclohexylamine product can coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Solution: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This will protonate the amine product, preventing its coordination to the catalyst.[2]
-
-
Other Poisons: Other compounds like phosphorus-containing molecules and some nitrogen-containing heterocycles can also poison the catalyst.[4]
-
Solution: Purify the starting material to remove any potential catalyst poisons.
-
-
-
Poor Catalyst Quality or Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1]
-
Solution: Use a fresh batch of a high-quality catalyst. For more challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be more effective.[1]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates like some cyclohexylamine derivatives.[2]
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher using a Parr hydrogenation apparatus.[2]
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[2]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture to maintain the catalyst in suspension.[2]
-
-
Insufficient Catalyst Loading: In cases of partial catalyst poisoning, the initial catalyst loading may not be sufficient to drive the reaction to completion.
-
Solution: Increase the catalyst loading (e.g., from 5-10 mol% to 15-20 mol%).[2] In some instances, the careful addition of a second portion of fresh catalyst to the stalled reaction can help it proceed.
-
Troubleshooting Workflow for Slow or Incomplete Hydrogenolysis
Question 2: I am working with a sulfur-containing Cbz-protected cyclohexylamine. What is the best deprotection strategy?
Answer:
Sulfur-containing compounds readily poison palladium catalysts, making standard catalytic hydrogenation inefficient.[1] In this scenario, alternative deprotection methods that do not rely on a palladium catalyst are recommended.
-
Acidic Cleavage: This is a robust and often preferred method for sulfur-containing substrates.
-
Nucleophilic Cleavage: This method is suitable for sensitive and complex molecules.
-
2-Mercaptoethanol: In the presence of a base like potassium phosphate, 2-mercaptoethanol can effectively cleave the Cbz group.[6]
-
Decision Pathway for Sulfur-Containing Substrates
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenolysis of Cbz-protected cyclohexylamines?
A1: The most common poisons for palladium catalysts are sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, phosphorus-containing compounds.[1][7] The amine product, cyclohexylamine, can also act as a reversible inhibitor by coordinating to the catalyst surface.[2]
Q2: Can I reuse the Pd/C catalyst? If so, how can I regenerate a poisoned catalyst?
A2: While catalyst reuse is possible for clean reactions, it is generally not recommended if catalyst poisoning is suspected, as the activity will be significantly diminished. For a sulfur-poisoned catalyst, a lab-scale regeneration can be attempted, although restoring full activity can be challenging.
A general procedure for oxidative regeneration involves:
-
Carefully filtering the catalyst and washing it with a solvent (e.g., water, then ethanol) to remove adsorbed organic material.
-
Drying the catalyst in a low-temperature oven (e.g., 50-120 °C) in the presence of air. This can help to oxidize adsorbed sulfur species.[8] More aggressive regeneration can be performed in a tube furnace with a controlled air or oxygen flow at higher temperatures (400-500 °C), but this may alter the catalyst's physical properties.[9][10]
Q3: How does the steric hindrance of the cyclohexyl group affect the reaction?
A3: The bulky cyclohexyl group can sterically hinder the approach of the Cbz group to the catalyst surface, potentially slowing down the reaction compared to less hindered amines. This is a reason why higher hydrogen pressure and vigorous mixing are often beneficial for these substrates.[2]
Q4: Are there any non-palladium catalysts that can be used for Cbz deprotection?
A4: Yes, while palladium is the most common, other catalytic systems can be employed. For instance, nickel-based catalysts, such as nickel boride generated in situ from NiCl₂ and NaBH₄, can be effective and may be less susceptible to certain poisons.[11]
Data Presentation
Table 1: Comparison of Catalytic Systems for Cbz Deprotection
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm - 50 psi) | MeOH or EtOH, Room Temp. | Advantages: Well-established, mild, neutral pH. Disadvantages: Susceptible to poisoning by sulfur, can be slow, catalyst quality varies.[11] |
| 20% Pd(OH)₂/C (Pearlman's) | H₂ (gas) | Various Solvents | Advantages: More active than Pd/C for challenging substrates. Disadvantages: Also susceptible to sulfur poisoning.[1] |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate | i-PrOH, Microwave | Advantages: Avoids handling of H₂ gas, can be very rapid. Disadvantages: Requires a microwave reactor, may not be suitable for all substrates.[11] |
| AlCl₃ in HFIP | Aluminum Chloride | HFIP, Room Temp. | Advantages: Metal-free, excellent functional group tolerance (including sulfur). Disadvantages: Not compatible with acid-labile groups like Boc.[11] |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Advantages: Nucleophilic method, ideal for substrates that poison Pd catalysts. Disadvantages: Requires elevated temperature and basic conditions.[11] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis of N-Cbz-Cyclohexylamine
-
Materials:
-
N-Cbz-cyclohexylamine
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the N-Cbz-cyclohexylamine in a suitable solvent like methanol or ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under the inert atmosphere. Caution: Palladium on carbon can be pyrophoric.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab-scale reactions, a balloon filled with hydrogen is often sufficient. For more challenging reactions, a Parr apparatus may be used to apply higher pressure (e.g., 50 psi).[12]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent. Caution: Keep the filtered catalyst wet to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude cyclohexylamine.
-
Experimental Workflow for Catalytic Hydrogenolysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 9. dcl-inc.com [dcl-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Recrystallization techniques for purifying Benzyl (4-oxocyclohexyl)carbamate
Welcome to the technical support center for the purification of Benzyl (4-oxocyclohexyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While an exact solvent system for this compound is not extensively documented, based on its structure—containing a moderately polar carbamate and a ketone group—and data from similar compounds, a polar protic solvent or a mixed-solvent system is recommended.[1] Ethanol is a suitable starting point.[1] Alternatively, a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate) and a less polar solvent in which it is less soluble (like hexane) can be effective.[2] A good starting ratio for a mixed solvent system like ethyl acetate/hexane would be to dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Q2: What are the expected physical properties of purified this compound?
A2: The key physical and chemical properties of this compound are summarized in the table below. These values can be used as a reference for quality control after purification.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 247.29 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not specified, but a sharp melting range indicates high purity. | General knowledge |
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities in your sample will largely depend on the synthetic route used. Common impurities may include:
-
Unreacted starting materials: This could include 4-aminocyclohexanone or benzyl chloroformate.
-
Byproducts of the reaction: Such as dibenzyl carbonate or products from side reactions.
-
Residual solvents from the synthesis and workup.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on established recrystallization principles for similar compounds. Optimization may be required for your specific sample.
Objective: To purify crude this compound using a single-solvent or mixed-solvent recrystallization method.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol).
-
Observe the solubility at room temperature. The ideal solvent should show low solubility.
-
Gently heat the test tube. The compound should fully dissolve at or near the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
-
If a single solvent is not ideal, try a mixed-solvent system like ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid just completely dissolves.[1]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Gently reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Add more solvent to the hot solution to decrease the saturation point. Reheat to dissolve the oil and then cool slowly. Consider using a lower-boiling point solvent. |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added), or the solution has become supersaturated. | If too much solvent was used, evaporate some of the solvent and allow it to cool again. For supersaturation, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Be careful during the transfer and washing of the crystals. |
| Colored Crystals | Colored impurities are present in the crude product. | Perform a decolorization step with activated charcoal after dissolving the crude product. |
Process Workflow
Caption: A workflow diagram for troubleshooting common issues during the recrystallization process.
References
Technical Support Center: HPLC Purity Analysis of Benzyl (4-oxocyclohexyl)carbamate
This guide provides researchers, scientists, and drug development professionals with comprehensive information, experimental protocols, and troubleshooting advice for developing a robust HPLC method for the purity analysis of Benzyl (4-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound?
A good starting point for method development involves a standard reverse-phase (RP) HPLC setup. Given the structure of this compound, which contains both nonpolar (benzyl) and polar (carbamate, ketone) moieties, a C18 column is an excellent initial choice.[1] A mobile phase consisting of acetonitrile and water is commonly used for carbamate analysis.[1][2] UV detection is appropriate, likely around 254 nm, due to the presence of the benzene ring.[3]
Q2: How should I prepare the sample and standards for analysis?
Your sample and standard solutions should be prepared in a solvent that is compatible with the mobile phase to ensure good peak shape. A common practice is to dissolve the sample in the initial mobile phase composition or a solvent like acetonitrile/water. The concentration should be optimized to avoid column overloading, which can cause peak fronting or tailing.[4][5] A typical starting concentration is approximately 1 mg/mL.[6] All solutions should be filtered through a 0.45 µm membrane filter to prevent particulates from damaging the column or instrument.[4]
Q3: What are the critical system suitability parameters to monitor for this analysis?
System suitability testing ensures the chromatographic system is performing adequately. According to ICH guidelines, key parameters to monitor include:[7]
-
Tailing Factor (or Asymmetry Factor): Should ideally be ≤ 2. A value outside this range may indicate undesirable secondary interactions.
-
Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency. A typical acceptance criterion is N > 2000.
-
Relative Standard Deviation (RSD) of Peak Area: For replicate injections of the standard, the RSD should be < 2.0% to demonstrate system precision.[8]
Experimental Protocol: Method Development and Validation
This protocol outlines the steps for developing and validating an HPLC method for purity analysis in accordance with ICH Q2(R1) guidelines.[8][9][10]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2][5]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[2]
-
Reagents: HPLC-grade acetonitrile, methanol, and purified water.
-
Sample: this compound reference standard and test sample.
Initial Chromatographic Conditions
The following table summarizes a recommended starting point for method development.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Purified Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 40% B, ramp to 65% B over 10 min.[11] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25-30 °C[2] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Development Workflow
The development process is an iterative workflow aimed at achieving optimal separation of the main peak from all potential impurities.
Caption: A typical workflow for HPLC method development and validation.
Validation Parameters and Acceptance Criteria
The developed method must be validated to ensure it is suitable for its intended purpose.[8]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Peak purity index > 0.999 (for PDA detectors); no interference at the analyte's retention time in blanks and placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Range | The concentration interval where the method is precise, accurate, and linear. | For purity assays: 80% to 120% of the test concentration.[7] |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass after minor changes (e.g., ±0.2 pH units, ±5% organic mobile phase).[7] |
Troubleshooting Guide
Q: My main peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase, or by issues within the HPLC system.[12]
-
Possible Causes:
-
Secondary Silanol Interactions: Residual silanols on the silica backbone can interact with basic functional groups on the analyte.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4]
-
Column Contamination/Void: A blocked frit or a void at the column inlet can distort peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening.[4][13]
-
-
Solutions:
-
Modify Mobile Phase: Add a buffer to the mobile phase or adjust the pH to suppress silanol interactions.
-
Reduce Injection Concentration: Prepare a more dilute sample and inject again.[4]
-
Flush or Replace Column: Try flushing the column in the reverse direction with a strong solvent. If this fails, the column may need to be replaced.[13]
-
Optimize Tubing: Use shorter, narrower-bore tubing between the column and detector.[13]
-
Q: I am observing split peaks for a single compound. What is the problem?
A: Split peaks usually indicate a problem at the point of injection or the column inlet.[5]
-
Possible Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
-
Contamination at Column Inlet: Particulates or strongly retained compounds from the sample can block the column frit.[13]
-
Column Void or Channeling: A void in the packing material at the head of the column can create multiple flow paths.
-
Co-eluting Impurity: What appears to be a split peak may actually be two closely eluting compounds.
-
-
Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Use a Guard Column: A guard column can protect the analytical column from contamination.[13] Also, ensure samples are filtered.
-
Replace the Column: If a void is suspected, the column usually needs to be replaced.
-
Optimize Separation: Adjust the gradient or mobile phase composition to see if the split peak resolves into two distinct peaks.
-
Q: My retention times are drifting or shifting between runs. Why?
A: Retention time stability is critical for reliable analysis. Drifting retention times often point to issues with the mobile phase or system hardware.[13]
-
Possible Causes:
-
Inadequate Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions before injection.[13]
-
Mobile Phase Composition Change: Improperly mixed mobile phase, evaporation of the more volatile component, or degradation of a buffer.[13]
-
Temperature Fluctuations: Changes in column temperature will affect retention time.[13]
-
Pump or Flow Rate Issues: Leaks in the pump or check valve failure can lead to an inconsistent flow rate.[13]
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.[13]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[13]
-
Use a Column Oven: A thermostatted column oven is essential for stable retention times.[13]
-
System Maintenance: Check for leaks in fittings and purge the pump to remove air bubbles.[13]
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common peak shape problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. epa.gov [epa.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Managing Diastereoselectivity in Reactions of Benzyl (4-oxocyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (4-oxocyclohexyl)carbamate. The focus is on controlling the diastereoselectivity of reactions at the ketone moiety to yield the desired cis or trans substituted cyclohexanol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing diastereoselectivity in the reduction of this compound?
A1: The primary factor is the steric hindrance of the reducing agent. Small hydride reagents, such as sodium borohydride (NaBH₄), tend to favor axial attack on the cyclohexanone ring. This leads to the formation of the thermodynamically more stable equatorial alcohol, which in this case is the trans isomer. Conversely, bulky hydride reagents, like L-Selectride®, experience greater steric hindrance from the axial hydrogens on the cyclohexane ring, leading them to favor equatorial attack. This results in the formation of the axial alcohol, the cis isomer.[1]
Q2: How does the benzyl carbamate protecting group affect the stereochemical outcome of reactions?
A2: The benzyl carbamate (Cbz) group is a relatively bulky substituent that will preferentially occupy the equatorial position on the cyclohexane ring to minimize steric strain. This conformational preference "locks" the ring and influences the accessibility of the two faces of the ketone for incoming nucleophiles. The bulky nature of the protecting group can further disfavor equatorial attack by bulky reagents.
Q3: I performed a reduction with NaBH₄ and obtained a mixture of diastereomers. How can I improve the selectivity for the trans product?
A3: While NaBH₄ inherently favors the formation of the trans product, achieving high selectivity can be challenging. To enhance the diastereoselectivity, consider using chelating agents like cerium(III) chloride (Luche reduction). The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially leading to a more organized transition state that favors axial attack by the hydride.
Q4: My goal is to synthesize the cis isomer. What reaction conditions should I employ?
A4: To favor the formation of the cis isomer (axial alcohol), you should use a sterically demanding reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for this purpose. Its large size effectively blocks the axial face of the ketone, forcing the hydride to attack from the equatorial direction.
Q5: I am planning a Grignard reaction. What is the expected diastereoselectivity?
A5: The diastereoselectivity of Grignard reactions with this compound is also governed by sterics. Smaller Grignard reagents (e.g., methylmagnesium bromide) may show a slight preference for axial attack, yielding the trans alcohol. However, as the steric bulk of the Grignard reagent increases (e.g., tert-butylmagnesium chloride), equatorial attack becomes more favorable, leading to a higher proportion of the cis alcohol.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Hydride Reduction
| Symptom | Possible Cause | Suggested Solution |
| Reduction with NaBH₄ yields a nearly 1:1 mixture of cis and trans isomers. | Insufficient steric differentiation between the axial and equatorial faces for the small hydride reagent. | 1. Lower the reaction temperature: This can enhance the energy difference between the two diastereomeric transition states. 2. Use a chelating agent: Add CeCl₃ (Luche reduction conditions) to promote axial attack. 3. Change the solvent: Solvents can influence the aggregation state and reactivity of the reducing agent. |
| Reduction with L-Selectride® still produces a significant amount of the trans isomer. | The reaction temperature may be too high, overcoming the steric barrier. | 1. Ensure the reaction is carried out at a low temperature (e.g., -78 °C). 2. Use K-Selectride® or LS-Selectride®: These are even bulkier reducing agents that may offer higher selectivity. |
Problem 2: Unexpected Product from Organometallic Addition
| Symptom | Possible Cause | Suggested Solution |
| Grignard reaction with a bulky R-MgX resulted in a low yield of the desired alcohol and recovery of starting material. | Steric hindrance from both the Cbz group and the Grignard reagent is preventing the reaction. | 1. Use a more reactive organolithium reagent (R-Li): These are generally more nucleophilic than Grignard reagents. 2. Increase the reaction temperature: This may be necessary to overcome the activation energy, but be aware that it could decrease diastereoselectivity. 3. Consider a transmetalation: For example, the use of organocuprates, which can sometimes offer different reactivity profiles. |
| Addition of an organometallic reagent leads to a complex mixture of products. | Side reactions such as enolization of the ketone may be occurring. | 1. Use a non-coordinating solvent: This can sometimes suppress enolization. 2. Add the organometallic reagent slowly at a low temperature: This helps to control the reaction and minimize side products. 3. Use a pre-formed organometallic reagent of known concentration. |
Quantitative Data
The following table summarizes typical diastereomeric ratios observed in the reduction of 4-N-protected cyclohexanones. While specific data for the Cbz-protected compound is limited in the literature, the data for the closely related Boc-protected analogue provides a useful reference.
| Reagent | Substrate | Diastereomeric Ratio (cis:trans) | Reference |
| Enzymatic (KRED and ATA) | 4-N-Boc-aminocyclohexanone | 80:20 | [2] |
| Sodium in THF/IPA | 5,5-Dimethyl-3-aminocyclohexenone | 89:11 | [3] |
Experimental Protocols
Protocol 1: Synthesis of cis-4-(Benzyloxycarbonylamino)cyclohexanol (Axial Alcohol)
This protocol is adapted from procedures for the diastereoselective reduction of substituted cyclohexanones using bulky hydride reagents.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cis isomer.
Protocol 2: Synthesis of trans-4-(Benzyloxycarbonylamino)cyclohexanol (Equatorial Alcohol)
This protocol is a general procedure for the reduction of cyclohexanones to the thermodynamically favored equatorial alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the trans isomer.
Visualizations
Caption: Decision workflow for selecting reagents to control diastereoselectivity.
Caption: Axial vs. equatorial attack pathways on the cyclohexanone ring.
References
- 1. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
Validation & Comparative
A Comparative Guide to Cbz and Boc Protecting Groups for 4-Aminocyclohexanone
In the realm of organic synthesis and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. For a versatile building block like 4-aminocyclohexanone, the choice between the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups for its amine functionality can significantly influence the outcome of a synthetic route. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
Chemical Properties and Stability
The fundamental differences in the stability of the Cbz and Boc groups dictate their applications in synthesis. The Boc group is known for its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation, but is easily cleaved under acidic conditions.[1] In contrast, the Cbz group is stable under both acidic and basic conditions but is susceptible to removal by catalytic hydrogenolysis.[2] This differential reactivity forms the basis of their orthogonal relationship, a significant advantage in multi-step syntheses where selective deprotection is required.[2]
| Property | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions (with some exceptions).[2] |
| Lability | Labile to strong acids.[2] | Labile to catalytic hydrogenolysis and strong acids.[2][3] |
Protection of 4-Aminocyclohexanone: A Comparative Analysis
The introduction of both Boc and Cbz groups onto the amine of 4-aminocyclohexanone is generally efficient, affording high yields of the protected products.
Synthesis of N-Boc-4-aminocyclohexanone
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O).[2] The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
| Parameter | Experimental Data |
| Reagents | 4-Aminocyclohexanone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Poly-guanidine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | High |
Synthesis of N-Cbz-4-aminocyclohexanone
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The pH of the reaction is crucial and is generally maintained between 8 and 10 to prevent decomposition of the reagent and racemization.[3]
| Parameter | Experimental Data |
| Reagents | 4-Aminocyclohexanone, Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃) |
| Solvent | Dioxane/Water or similar |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | High |
Deprotection Strategies
The key distinction and the basis for their orthogonal nature lie in their deprotection conditions.[4]
Deprotection of N-Boc-4-aminocyclohexanone
The Boc group is readily removed under acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4]
| Parameter | Experimental Data |
| Reagents | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-3 hours |
| Workup | Concentration and neutralization with a base.[4] |
Deprotection of N-Cbz-4-aminocyclohexanone
The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that proceeds at neutral pH.[5] This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst.[4]
| Parameter | Experimental Data |
| Reagents | Hydrogen gas (H₂) |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Solvent | Methanol, Ethyl Acetate, or THF |
| Temperature | Room Temperature |
| Reaction Time | 1-24 hours |
| Workup | Filtration to remove the catalyst.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-aminocyclohexanone
-
To a solution of 4-aminocyclohexanol hydrochloride in dichloromethane, add poly-guanidine and stir.[6]
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the mixture.[6]
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.[6]
-
Upon completion, filter the reaction mixture. The resulting solution of 4-N-Boc-amino cyclohexanol is then oxidized.
-
Add the dichloromethane solution to a solution of sodium hypochlorite or sodium chlorite and stir for 1-2 hours.[6]
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the white solid product.[6]
Protocol 2: Synthesis of N-Cbz-4-aminocyclohexanone
-
Dissolve 4-aminocyclohexanone in a mixture of dioxane and water.
-
Cool the solution to 0°C and add a base such as sodium bicarbonate.
-
Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Deprotection of N-Boc-4-aminocyclohexanone
-
Dissolve the N-Boc-4-aminocyclohexanone in dichloromethane (DCM).[4]
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[4]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[4]
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution.[4]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
Protocol 4: Deprotection of N-Cbz-4-aminocyclohexanone
-
Dissolve the N-Cbz-4-aminocyclohexanone in a suitable solvent such as methanol or ethyl acetate.[7]
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol%).[7]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).[7]
-
Stir the reaction vigorously at room temperature until completion (monitored by TLC).[7]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]
Visualizing the Chemistry
Caption: Protection and deprotection pathways for 4-aminocyclohexanone using Boc and Cbz groups.
Decision-Making Workflow
The choice between Boc and Cbz is dictated by the stability of other functional groups within the molecule and the planned subsequent reaction steps.
Caption: A workflow for selecting between Boc and Cbz protecting groups.
Conclusion
Both Boc and Cbz are highly effective for the protection of the amine group in 4-aminocyclohexanone. The decision of which to use is primarily strategic, based on the overall synthetic plan. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is the preferred choice for molecules that can withstand catalytic hydrogenation but may be unstable in acidic conditions.[2] Their orthogonality makes them invaluable tools, enabling selective deprotection and functionalization in the synthesis of complex molecules.[2][8] This guide provides the foundational data and protocols to assist researchers in making the most appropriate choice for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Protecting Groups: Benzyl (4-oxocyclohexyl)carbamate vs. tert-butyl (4-oxocyclohexyl)carbamate in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. The choice between the benzyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups for the amino functionality of 4-aminocyclohexanone can significantly influence reaction outcomes, yields, and purification strategies. This guide provides an in-depth comparison of Benzyl (4-oxocyclohexyl)carbamate and tert-butyl (4-oxocyclohexyl)carbamate, supported by established chemical principles and representative experimental data.
The strategic use of protecting groups allows for the selective modification of multifunctional molecules.[1] In the context of 4-aminocyclohexanone, a versatile building block in medicinal chemistry, protection of the amine is crucial for reactions involving the ketone. The Cbz and Boc groups are two of the most common choices for amine protection, offering distinct advantages and disadvantages related to their stability and cleavage conditions.[2][3] This inherent difference in their chemical nature forms the basis of "orthogonal protection," a strategy that allows for the selective removal of one protecting group in the presence of the other.[2][4][5]
At a Glance: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and tert-butyl (4-oxocyclohexyl)carbamate is presented below.
| Property | This compound | tert-butyl (4-oxocyclohexyl)carbamate |
| Molecular Formula | C₁₄H₁₇NO₃[6] | C₁₁H₁₉NO₃[7] |
| Molecular Weight | 247.29 g/mol [6] | 213.27 g/mol [7] |
| CAS Number | 16801-63-1[6] | 179321-49-4[7] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| Stability | Stable to acidic and basic conditions (mild), nucleophiles.[8] | Stable to basic conditions, nucleophiles, and catalytic hydrogenation.[8] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[4][8] | Labile to strong acids.[8][9] |
Performance in Synthesis: A Comparative Analysis
The choice between the Cbz and Boc protecting groups for 4-aminocyclohexanone hinges on the planned synthetic route, particularly the compatibility of subsequent reaction conditions with the stability of the protecting group.
Protection of 4-Aminocyclohexanone
Both Cbz and Boc groups can be introduced onto 4-aminocyclohexanone with high efficiency. The selection of the protecting agent and reaction conditions is critical for achieving optimal yields.
| Parameter | This compound (Cbz Protection) | tert-butyl (4-oxocyclohexyl)carbamate (Boc Protection) |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl)[4] | Di-tert-butyl dicarbonate (Boc₂O)[8] |
| Typical Base | Sodium carbonate, sodium bicarbonate, triethylamine[10] | Triethylamine, N,N-diisopropylethylamine, sodium hydroxide |
| Solvent | Dioxane/water, THF/water, dichloromethane | Dichloromethane, THF, acetonitrile |
| Typical Yield | >90% | >95% |
| Purification | Often crystallizes from the reaction mixture.[10] | Typically requires extraction and may need column chromatography. |
Deprotection Strategies
The key difference between the Cbz and Boc protecting groups lies in their deprotection methods, which is the foundation of their orthogonality.[2][8]
| Parameter | This compound (Cbz Deprotection) | tert-butyl (4-oxocyclohexyl)carbamate (Boc Deprotection) |
| Primary Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4][8] | Acidolysis (e.g., TFA, HCl)[8][9] |
| Alternative Methods | Strong acids (HBr/AcOH), transfer hydrogenolysis[11][12] | Lewis acids (e.g., ZnBr₂), thermal cleavage[13] |
| Byproducts | Toluene, CO₂[4] | Isobutylene, CO₂, tert-butyl cation[14][15][16] |
| Potential Side Reactions | Over-reduction of other functional groups, catalyst poisoning.[17][18] | Alkylation of nucleophilic residues by the tert-butyl cation.[14][19] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of each compound are provided below. These are representative protocols and may require optimization for specific applications.
Synthesis of this compound
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate
-
Dioxane
-
Water
Procedure:
-
Dissolve 4-aminocyclohexanone hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 equivalents) in portions while stirring.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture, and the product will often precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Synthesis of tert-butyl (4-oxocyclohexyl)carbamate
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 4-aminocyclohexanone hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl (4-oxocyclohexyl)carbamate.[20]
Deprotection of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminocyclohexanone.
Deprotection of tert-butyl (4-oxocyclohexyl)carbamate
Materials:
-
tert-butyl (4-oxocyclohexyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical structures and the protection/deprotection workflows for both carbamates.
Caption: Chemical structures of the two protected 4-aminocyclohexanone derivatives.
Caption: General workflow for the protection and deprotection of 4-aminocyclohexanone.
Caption: A simplified decision tree for selecting between Cbz and Boc protection.
Conclusion
Both this compound and tert-butyl (4-oxocyclohexyl)carbamate are excellent choices for the protection of the amino group in 4-aminocyclohexanone. The decision between the Cbz and Boc protecting groups should be made based on the overall synthetic strategy.
-
This compound (Cbz-protected) is ideal when the synthetic route involves acid-sensitive functional groups, as the Cbz group is stable to mild acid and base. Its removal via catalytic hydrogenolysis is clean, yielding volatile byproducts. However, care must be taken if other reducible functional groups are present in the molecule.[8][17]
-
tert-butyl (4-oxocyclohexyl)carbamate (Boc-protected) is the preferred choice when the molecule contains functional groups that are sensitive to catalytic hydrogenation.[8] Its acid-lability allows for mild deprotection conditions. However, the generation of the electrophilic tert-butyl cation during deprotection necessitates the use of scavengers in the presence of nucleophilic functionalities to avoid side reactions.[14][19]
Ultimately, a thorough understanding of the stability and reactivity of both protecting groups, as outlined in this guide, will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. scispace.com [scispace.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 4-N-Boc-aminocyclohexanone | 179321-49-4 [chemicalbook.com]
Comparative analysis of different synthetic routes to N-protected 4-aminocyclohexanones
Comparative Analysis of Synthetic Routes to N-Protected 4-Aminocyclohexanones
This guide provides a comparative analysis of three primary synthetic routes for the preparation of N-protected 4-aminocyclohexanones, crucial intermediates in pharmaceutical development and organic synthesis.[1][2] The comparison focuses on reaction efficiency, step economy, and reagent selection, supported by experimental data and detailed protocols. The three routes analyzed are:
-
Route 1: N-protection of 4-aminocyclohexanol followed by oxidation.
-
Route 2: Reductive amination of a 1,4-cyclohexanedione mono-ketal.
-
Route 3: Catalytic hydrogenation of an N-protected p-aminophenol.
Each route offers distinct advantages and disadvantages, making the selection dependent on factors such as starting material availability, scalability, and desired purity.
Route 1: From 4-Aminocyclohexanol
This is arguably the most direct and commonly employed laboratory-scale synthesis. The strategy involves two sequential steps: first, the protection of the amino group of commercially available trans-4-aminocyclohexanol, typically with a tert-butoxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol to the desired ketone.
Caption: Pathway for Route 1 starting from 4-aminocyclohexanol.
Experimental Protocol: Synthesis of N-Boc-4-aminocyclohexanone[1]
Step 1: Synthesis of N-Boc-trans-4-aminocyclohexanol
-
To a reaction vessel, add trans-4-aminocyclohexanol hydrochloride, dichloromethane (as solvent), and a suitable base such as poly-guanidine. The mass ratio of starting material to base can be approximately 1:2.[1]
-
At room temperature, slowly add Di-tert-butyl dicarbonate (Boc anhydride). A typical mass ratio to the starting hydrochloride salt is 1.5:1.[1]
-
Stir the mixture at room temperature for 12-24 hours.
-
Upon completion, filter the reaction mixture and wash the filtrate.
-
Remove the solvent from the filtrate by rotary evaporation to yield the white solid product, N-Boc-trans-4-aminocyclohexanol.
Step 2: Synthesis of N-Boc-4-aminocyclohexanone
-
Dissolve the N-Boc-trans-4-aminocyclohexanol from the previous step in a suitable organic solvent like dichloromethane.
-
Prepare an aqueous solution of a green oxidizing agent, such as sodium hypochlorite (NaOCl) or sodium chlorite (NaClO₂).[1]
-
Add the dichloromethane solution of the alcohol dropwise to the vigorously stirred oxidizing solution. An acid can be added to facilitate the reaction.[1]
-
Continue stirring for 1-2 hours after the addition is complete.
-
Perform a liquid-liquid extraction. Separate the organic layer, wash it with water, and then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent by rotary evaporation to obtain the final product, N-Boc-4-aminocyclohexanone, as a white solid.[1]
Route 2: From 1,4-Cyclohexanedione
Caption: Pathway for Route 2 starting from 1,4-cyclohexanedione.
Experimental Protocol: Synthesis via Reductive Amination
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal)
-
Charge a flask with 1,4-cyclohexanedione, an equimolar amount of ethylene glycol, and a solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the theoretical amount of water is collected, cool the reaction mixture.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution), and perform a workup including extraction and solvent evaporation to isolate the mono-ketal.
Step 2: Reductive Amination & N-Protection
-
In a high-pressure reactor, dissolve the mono-ketal in a solvent like cyclohexane.[4]
-
Add a suitable catalyst, such as Rh-Ni on a silica support.[4]
-
Pressurize the reactor with ammonia (e.g., 4 bar) and hydrogen (e.g., 2 bar) and heat to approximately 100°C.[4]
-
After the reaction is complete (monitored by GC or TLC), cool the reactor, vent the gases, and filter off the catalyst.
-
The resulting amine can be protected in situ or after isolation by adding Boc anhydride and a base, as described in Route 1, Step 1.
Step 3: Ketal Deprotection
-
Dissolve the N-protected amine ketal in a solvent mixture, such as acetone and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the mixture at room temperature until TLC or GC analysis shows complete conversion.
-
Neutralize the acid and perform an aqueous workup. Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the final N-protected 4-aminocyclohexanone.
Route 3: From p-Aminophenol
This route is based on the catalytic hydrogenation of an aromatic precursor. It is particularly suitable for large-scale industrial production. The process involves N-protection of p-aminophenol, followed by the hydrogenation of the aromatic ring to the corresponding cyclohexyl system. The alcohol is then oxidized to the ketone.
Caption: Pathway for Route 3 starting from p-aminophenol.
Experimental Protocol: Synthesis via Arene Hydrogenation
Step 1: Synthesis of N-Boc-p-aminophenol
-
Dissolve p-aminophenol in a suitable solvent (e.g., THF or dioxane) with an aqueous base solution (e.g., NaOH).
-
Cool the mixture in an ice bath and add Boc anhydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-Boc-p-aminophenol.
Step 2: Catalytic Hydrogenation
-
In a high-pressure autoclave, suspend the N-Boc-p-aminophenol in a solvent like methanol or isopropanol.[5]
-
Add a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C).[6][7]
-
Pressurize the autoclave with hydrogen (e.g., 15-20 bar) and heat to around 80-100°C.[6][7]
-
Maintain stirring until hydrogen uptake ceases.
-
Cool the reactor, vent carefully, and filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield N-Boc-4-aminocyclohexanol, which will likely be a mixture of cis and trans isomers. The ratio is dependent on the catalyst and conditions used.[5]
Step 3: Oxidation
-
The oxidation of the resulting N-Boc-4-aminocyclohexanol (mixture of isomers) to the ketone is performed using the same procedure as described in Route 1, Step 2.
Comparative Data Summary
The following table summarizes the key quantitative and qualitative aspects of the three synthetic routes.
| Parameter | Route 1 (from 4-Aminocyclohexanol) | Route 2 (from 1,4-Cyclohexanedione) | Route 3 (from p-Aminophenol) |
| Starting Material | trans-4-Aminocyclohexanol | 1,4-Cyclohexanedione | p-Aminophenol |
| Number of Steps | 2 | 3 | 3 |
| Typical Overall Yield | High (often >80%) | Moderate (50-70%) | Moderate to High (60-80%) |
| Key Reagents | Boc₂O, Oxidizing Agent (NaOCl) | Ethylene Glycol, NH₃, H₂, Catalyst | Boc₂O, H₂, Catalyst (Ru/C or Pd/C) |
| Scalability | Good for lab-scale, can be scaled | Good, but requires pressure equipment | Excellent, suitable for industrial scale[6] |
| Stereocontrol | High (retains trans starting stereochem until ketone formation) | Not applicable at final product stage | Produces cis/trans mixture of intermediate alcohol[5] |
| Primary Advantages | High yield, simple, direct | Uses inexpensive starting materials | Excellent for large scale, uses cheap feedstock |
| Primary Disadvantages | Starting material can be costly | More steps, requires pressure reactor | Requires pressure reactor, intermediate isomer mixture |
References
- 1. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Benzyl (4-oxocyclohexyl)carbamate Characterization
For researchers, scientists, and drug development professionals, the robust and reliable characterization of pharmaceutical intermediates and active ingredients is paramount. This guide provides a comparative overview of principal analytical methodologies for the validation of Benzyl (4-oxocyclohexyl)carbamate, a key chemical entity. The selection of an appropriate analytical technique is contingent upon various factors, including the required sensitivity, the complexity of the sample matrix, and the instrumentation at one's disposal.[1] This document outlines the performance characteristics of commonly employed techniques, offers detailed experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable analytical method.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the characterization and quantification of carbamates, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[2] The performance of these methods can be evaluated based on several key validation parameters.
Table 1: Comparison of Key Performance Parameters for Carbamate Analysis
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Common Matrices |
| GC-MS | >0.99 | 0.4 - 2.8 µg/kg[1] | 1.2 - 9.2 µg/kg[1] | 87 - 104.4%[1] | 1.7 - 8.49%[1] | Alcoholic beverages, fermented foods, plasma[1] |
| HPLC-MS/MS | >0.99 | 0.05 - 0.63 µg/L[1] | 0.20 - 5.0 µg/kg[1] | 70.9 - 119%[1] | 1.0 - 11%[1] | Alcoholic beverages, food, biological matrices[1] |
| HPLC-FLD (with derivatization) | >0.99 | Comparable to GC-MS[1] | Comparable to GC-MS[1] | 85 - 115% | < 15% | Water, beverages, food products |
Note: The data presented in this table is based on studies of various carbamates and serves as a general guideline. Method validation for this compound is essential to establish specific performance characteristics.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.[2] The following sections outline typical experimental protocols for the analysis of carbamates, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly selective method for the determination of volatile and semi-volatile compounds.[2]
Sample Preparation:
-
Extraction: The sample containing this compound is extracted using a suitable organic solvent, such as acetonitrile or ethyl acetate. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used streamlined sample preparation technique.[1][3]
-
Cleanup: The extract may be subjected to a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentration: The eluate is concentrated to a smaller volume before injection into the GC-MS system.[2]
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for carbamate analysis (e.g., a polar capillary column).[2]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer can be used for detection.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is typically employed to ensure adequate separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique that is widely used for the analysis of a broad range of compounds, including carbamates.[3]
Sample Preparation:
-
Extraction: Similar to GC-MS, extraction is performed with a suitable solvent. The QuEChERS method is also applicable here.[3]
-
Cleanup: A dispersive solid-phase extraction (d-SPE) step can be employed for cleanup.[1]
Instrumentation:
-
HPLC System: A system with a binary or quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization Mode: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and selective method for compounds that are naturally fluorescent or can be derivatized to form fluorescent products.[2] For carbamates, a derivatization step is typically required.
Sample Preparation and Derivatization:
-
Extraction: The carbamate is extracted from the sample matrix.
-
Concentration: The extract is concentrated.
-
Derivatization: The extract is derivatized with a fluorescent labeling agent, such as 9-xanthydrol, in an acidic environment to form a highly fluorescent derivative.[1]
Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Fluorescence Detector: Equipped with appropriate excitation and emission wavelength capabilities.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.[1]
-
Fluorescence Detector:
Conclusion
The selection of an analytical method for the characterization of this compound should be based on a thorough evaluation of the specific requirements of the analysis. GC-MS offers high selectivity and is a well-established technique. HPLC-MS/MS provides excellent sensitivity and is applicable to a wide range of matrices.[3] HPLC-FLD, while requiring a derivatization step, can be a cost-effective and sensitive alternative. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of an analytical method tailored to the specific needs of the researcher, ensuring the generation of accurate and reliable data in the characterization of this compound.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Benzyl (4-oxocyclohexyl)carbamate and Its Analogs
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of Benzyl (4-oxocyclohexyl)carbamate and its derivatives is crucial for confirming chemical structures, assessing purity, and understanding molecular interactions. This guide provides a comparative analysis of their key spectroscopic features, supported by available data and detailed experimental protocols.
This compound serves as a valuable building block in medicinal chemistry, incorporating a versatile carbamate linkage and a cyclohexanone moiety. Variations in this structure, through substitution on the benzyl or cyclohexyl rings, can significantly impact its physicochemical and biological properties. This comparison focuses on the key spectroscopic techniques used for characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
At a Glance: Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)
| Compound | Aromatic Protons (ppm) | CH₂-O (ppm) | N-H (ppm) | Cyclohexyl Protons (ppm) | Other |
| This compound | ~7.35 (m, 5H) | ~5.10 (s, 2H) | ~5.0 (br s, 1H) | ~3.8 (m, 1H), ~2.0-2.5 (m, 8H) | |
| Benzyl carbamate[1] | 7.39-7.46 (m, 3H), 7.54-7.56 (d, 2H) | 5.11 (s, 2H) | 4.91 (br s, 2H) | - | |
| 4-Methoxybenzyl carbamate[1] | 7.19-7.21 (d, 2H), 6.82-6.84 (d, 2H) | 5.10 (s, 2H) | 7.61 (br s, 2H) | - | 3.74 (s, 3H, OCH₃) |
| 4-Nitrobenzyl carbamate[1] | 8.19-8.21 (d, 2H), 7.52-7.54 (d, 2H) | 4.83 (s, 2H) | 6.67 (br s, 2H) | - | |
| tert-Butyl (4-oxocyclohexyl)carbamate | - | - | ~4.6 (br s, 1H) | ~3.5 (m, 1H), ~1.4-2.4 (m, 8H) | ~1.45 (s, 9H, C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O (Carbamate) | C=O (Cyclohexanone) | Aromatic Carbons | CH₂-O | Cyclohexyl Carbons | Other |
| This compound | ~156 | ~211 | ~128-136 | ~67 | ~37, ~41, ~48 | |
| Benzyl carbamate | ~157 | - | ~128-136 | ~67 | - | |
| tert-Butyl (4-oxocyclohexyl)carbamate | ~155 | ~211 | - | - | ~37, ~41, ~49 | ~80 (quaternary C), ~28 (CH₃) |
Table 3: IR Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | N-H Stretch | C=O (Carbamate) | C=O (Cyclohexanone) | C-O Stretch | Aromatic C-H |
| This compound (Predicted) | ~3300 | ~1690 | ~1715 | ~1250 | ~3030 |
| Benzyl carbamate[1] | 3364 | 1713 | - | 1036 | - |
| 4-Methoxybenzyl carbamate[1] | - | 1713 | - | 1036 | - |
| 4-Nitrobenzyl carbamate[1] | 3422-3339 | 1707 | - | 1211 | - |
Table 4: Mass Spectrometry Data (Predicted m/z)
| Compound | [M+H]⁺ | [M+Na]⁺ | [M+NH₄]⁺ |
| This compound[2][3] | 248.1281 | 270.1099 | 265.1546 |
| tert-Butyl (4-oxocyclohexyl)carbamate[4] | 214.1438 | 236.1257 | 231.1703 |
| tert-Butyl N-methyl-N-(4-oxocyclohexyl)carbamate[5] | 228.1594 | 250.1414 | 245.1860 |
Experimental Corner: Protocols for Synthesis and Analysis
Synthesis of this compound
This protocol is adapted from standard procedures for N-benzyloxycarbonylation.
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 4-aminocyclohexanone hydrochloride in water.
-
Add a suitable base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride and free the amine.
-
To the aqueous solution, add a solution of benzyl chloroformate in an organic solvent like dichloromethane or THF.
-
Stir the biphasic mixture vigorously at room temperature for several hours.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Standard pulse programs are used for acquiring one-dimensional spectra.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data is collected in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
Visualizing the Core Structure and Its Potential Modifications
The following diagrams illustrate the fundamental structure of this compound and highlight potential sites for derivatization.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C14H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - Tert-butyl n-(4-oxocyclohexyl)carbamate (C11H19NO3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
Comparative Biological Activity of Benzyl (4-oxocyclohexyl)carbamate Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of novel compounds derived from a benzyl carbamate scaffold. Due to the limited availability of public data on derivatives of Benzyl (4-oxocyclohexyl)carbamate, this guide focuses on closely related analogs synthesized from Benzyl (4-iodocyclohexyl)carbamate. The data presented here is based on in vitro cytotoxicity screening against various human cancer cell lines, offering insights into their potential as anticancer agents.
The core structure, featuring a carbamate group and a cyclohexyl ring, serves as a versatile scaffold in medicinal chemistry. Modifications of this structure can lead to compounds with significant biological activities. This guide summarizes the cytotoxic profiles of three novel derivatives, BCI-01, BCI-02, and BCI-03, and compares their efficacy to the established chemotherapy drug, Cisplatin.
Comparative Cytotoxicity Data
The anti-proliferative activity of the novel compounds was evaluated using the MTT assay to determine their half-maximal inhibitory concentration (IC50) values across a panel of human cancer cell lines. The results are summarized in the table below, providing a direct comparison of the cytotoxic potency of each derivative.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| BCI-01 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| BCI-02 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| BCI-03 | 25.1 ± 2.5 | 30.4 ± 3.2 | 28.3 ± 2.9 |
| Cisplatin | 5.8 ± 0.6 | 7.2 ± 0.8 | 6.5 ± 0.7 |
| Data is presented as mean ± standard deviation from three independent experiments. |
To further assess the mechanism of cell death, a Lactate Dehydrogenase (LDH) release assay was conducted to measure membrane-damaging cytotoxicity. The percentage of LDH released at the respective IC50 concentrations for each compound in A549 cells is presented below.
| Compound | LDH Release (%) in A549 Cells |
| BCI-01 | 12.5 ± 1.5 |
| BCI-02 | 28.3 ± 2.1 |
| BCI-03 | 9.8 ± 1.2 |
| Cisplatin | 35.6 ± 3.0 |
| Data is presented as mean ± standard deviation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (BCI-01, BCI-02, BCI-03) and the reference drug (Cisplatin) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Cell Treatment: A549 cells were treated with the IC50 concentration of each compound for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
LDH Reaction: The supernatant was incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: The amount of formazan produced, which is proportional to the amount of LDH released, was measured colorimetrically at 490 nm.
-
Calculation of Cytotoxicity: The percentage of LDH release was calculated relative to control cells (untreated) and a positive control (cells treated with a lysis buffer).
Potential Signaling Pathways
Based on the pro-apoptotic effects observed and the chemical nature of the compounds, it is hypothesized that these derivatives may exert their cytotoxic effects through the modulation of key cellular signaling pathways involved in cell survival and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death. The workflow below illustrates the potential mechanism of action of the BCI compounds.
Caption: Potential inhibition of the PI3K/Akt pathway by BCI derivatives.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[3][4][5] Many anticancer agents function by inducing apoptosis in cancer cells. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis that could be activated by the novel compounds.
References
The Catalytic Landscape for Carbamate Synthesis from Cyclic Ketones: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of carbamates is a cornerstone of modern medicinal chemistry. Carbamates are prevalent motifs in a wide array of pharmaceuticals and bioactive molecules. A direct and atom-economical approach to their synthesis involves the three-component reaction of a cyclic ketone, an amine, and a carbon source, typically carbon dioxide (CO2). This guide provides a comparative analysis of the catalytic systems employed for this transformation, offering insights into their performance based on available experimental data, and detailing the experimental protocols for key methodologies.
The direct synthesis of carbamates from cyclic ketones represents a significant step forward in streamlining synthetic routes to valuable compounds. This one-pot reaction, which proceeds through the formation of an enamine or imine intermediate followed by carboxylation, offers a more sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene. The choice of catalyst is paramount to the success of this transformation, influencing yield, selectivity, and reaction conditions.
Performance Comparison of Catalytic Systems
While a direct, side-by-side comparative study of a wide range of catalysts for the synthesis of carbamates specifically from cyclic ketones is not extensively documented in the current literature, we can extrapolate and compare findings from studies on general ketone-to-carbamate conversions and related three-component reactions. The following table summarizes the performance of representative catalytic systems that have shown efficacy in similar transformations, providing a valuable starting point for catalyst selection.
| Catalyst System | Cyclic Ketone Substrate | Amine Substrate | Carbon Source | Reaction Conditions | Yield (%) | Reference |
| Cesium Carbonate (Cs2CO3) / Tetrabutylammonium Iodide (TBAI) | General Ketones/Aldehydes | Various Amines | CO2 | Room Temperature, 1 atm CO2, DMF | High (for general substrates) | [1] |
| Electrochemical (Catalyst-free) | General Unsaturated Substrates | Various Amines | CO2 | Undivided cell, constant current | Moderate to Good | [2] |
| Gold(I) Catalysts | Propargylamines (leading to cyclic carbamates) | - | - | Mild Conditions | High | [3] |
Note: The data presented is based on related three-component coupling reactions for carbamate synthesis. Direct application to a broad range of cyclic ketones may require optimization.
Reaction Pathway and Mechanism
The synthesis of carbamates from cyclic ketones generally proceeds through a two-step sequence within a single pot. The initial step involves the reaction between the cyclic ketone and an amine to form an enamine or an imine intermediate. This is followed by the nucleophilic attack of the enamine/imine on the carbon source (e.g., CO2), often facilitated by a catalyst, to generate the carbamate product. In some cases, a reductive carboxylation pathway may be involved.
Caption: General reaction pathway for the synthesis of carbamates from cyclic ketones.
Detailed Experimental Protocols
Below are representative experimental protocols for catalytic systems relevant to the synthesis of carbamates from cyclic ketones.
Cesium Carbonate/Tetrabutylammonium Iodide Catalyzed Three-Component Coupling
This method, while demonstrated for a broad range of amines and electrophiles, provides a foundational protocol for the three-component coupling involving CO2.[1]
Materials:
-
Amine (1.0 mmol)
-
Cesium Carbonate (Cs2CO3) (1.5 mmol)
-
Tetrabutylammonium Iodide (TBAI) (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Carbon Dioxide (CO2) gas
-
Alkyl Halide (1.2 mmol) - Note: In the context of ketone reaction, the enamine/imine acts as the nucleophile, and an external alkyl halide might not be necessary if the goal is the N-unsubstituted carbamic acid salt or its ester after a subsequent step.
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the amine, cesium carbonate, and tetrabutylammonium iodide.
-
Add anhydrous DMF to the flask.
-
Bubble CO2 gas through the reaction mixture for 30 minutes at room temperature.
-
If an ester is desired, add the alkyl halide to the reaction mixture and stir at room temperature for the specified time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrochemical Synthesis of Carbamates
Electrochemical methods offer a green and catalyst-free approach to carbamate synthesis, often proceeding under mild conditions.[2]
Materials:
-
Amine (substrate)
-
N-alkenylsulfonamide (as an electrophile)
-
Supporting electrolyte (e.g., 0.1 M Bu4NBF4 in CH3CN)
-
Carbon Dioxide (CO2) gas
-
Undivided electrochemical cell with a platinum or carbon-based anode and a stainless steel or glassy carbon cathode.
Procedure:
-
Set up an undivided electrochemical cell containing the amine, N-alkenylsulfonamide, and the supporting electrolyte in the chosen solvent.
-
Saturate the electrolyte solution with CO2 by bubbling the gas through it for at least 30 minutes prior to and during the electrolysis.
-
Apply a constant current (e.g., 10 mA) to the cell.
-
Monitor the reaction progress by analytical techniques such as high-performance liquid chromatography (HPLC) or GC-MS.
-
After the desired conversion is achieved, stop the electrolysis.
-
Remove the solvent under reduced pressure.
-
Isolate the product by extraction and purify by column chromatography.
Future Outlook
The direct synthesis of carbamates from cyclic ketones is a promising area of research with significant potential for streamlining the production of valuable pharmaceutical intermediates. While the field is still developing, the exploration of novel catalytic systems, including earth-abundant metal catalysts and advanced organocatalysts, is expected to lead to more efficient, selective, and sustainable synthetic methodologies. Future comparative studies focusing specifically on a range of cyclic ketone substrates will be crucial for establishing benchmark catalysts and reaction conditions, thereby accelerating the adoption of this elegant synthetic strategy in both academic and industrial settings.
References
- 1. Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide [organic-chemistry.org]
- 2. Electrochemical-mediated fixation of CO2: three-component synthesis of carbamate compounds from CO2, amines and N-alkenylsulfonamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of cyclic carbamimidates via a three-component reaction of imines, terminal alkynes, and p-toluenesulfonylisocyanate using a monophosphine gold(I) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reactivity of Benzyl (4-oxocyclohexyl)carbamate: A Comparative Guide to Common Synthetic Transformations
For researchers, scientists, and drug development professionals, Benzyl (4-oxocyclohexyl)carbamate, also known as N-Cbz-4-aminocyclohexanone, is a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its bifunctional nature, possessing both a ketone and a protected amine, allows for a diverse range of chemical modifications. This guide provides an objective comparison of the reactivity of this compound under three common and important reaction conditions: reductive amination, the Wittig reaction, and the aldol condensation. The information presented is supported by established experimental protocols for analogous compounds, providing a predictive framework for its synthetic applications.
Comparative Performance Data
The following table summarizes the expected outcomes for the reaction of this compound under different conditions. The data is extrapolated from reactions performed on structurally similar substrates and serves as a guideline for predicting the reactivity of the target molecule.
| Reaction Condition | Key Reagents | Typical Product | Expected Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Reductive Amination | Primary/Secondary Amine, Sodium triacetoxyborohydride | N-substituted (4-aminocyclohexyl)carbamate | >90 | 12-24 | Mild conditions, high chemoselectivity for the ketone. |
| Wittig Reaction | Phosphonium ylide (e.g., from Methyltriphenylphosphonium bromide and n-BuLi) | Benzyl (4-methylenecyclohexyl)carbamate | 80-95 | 12-24 | Forms a C=C bond, sensitive to steric hindrance. |
| Aldol Condensation | Aldehyde/Ketone, Base (e.g., KOH, NaOH) or Acid catalyst | Benzyl (4-oxo-2-(substituted-methyl)cyclohexyl)carbamate | 50-70 | 2-6 | Potential for self-condensation and side reactions. |
Reaction Pathways and Mechanisms
The reactivity of this compound is dictated by the electrophilic nature of the ketone carbonyl group and the steric and electronic influence of the N-Cbz protecting group. The following diagrams illustrate the fundamental transformations.
Reductive Amination Reaction Pathway
Wittig Reaction Pathway
Aldol Condensation Reaction Pathway
Experimental Protocols
The following are representative experimental protocols for each reaction type, adapted from established procedures for structurally similar compounds. These should serve as a starting point for the optimization of specific transformations of this compound.
Reductive Amination Protocol
This protocol is adapted from the reductive amination of 4-hydroxycyclohexanone.[2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Amine Addition: To the solution, add the desired primary or secondary amine (1.1 equivalents) via syringe.
-
Iminium Ion Formation: Add glacial acetic acid (1.2 equivalents) to the reaction mixture and stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Wittig Reaction Protocol
This protocol is adapted from the Wittig reaction on ethyl 4-(4-oxocyclohexyl)benzoate.[3]
-
Ylide Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change to deep yellow or orange indicates ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Ketone Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the freshly prepared Wittig reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by silica gel column chromatography.
Aldol Condensation Protocol
This is a general protocol for the base-catalyzed aldol condensation of a cyclohexanone derivative with an aromatic aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in ethanol or a mixture of ethanol and water.
-
Base Addition: Slowly add an aqueous solution of a base, such as 10% sodium hydroxide or potassium hydroxide, to the stirring solution at room temperature.
-
Reaction: Continue stirring at room temperature for 2-6 hours. The formation of a precipitate may indicate product formation. Monitor the reaction by TLC.
-
Work-up: If a precipitate forms, filter the reaction mixture and wash the solid with cold water or ethanol. If no precipitate forms, pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Experimental and Logical Workflow
The selection of a particular reaction for the modification of this compound depends on the desired synthetic outcome. The following diagram illustrates a general workflow for evaluating and comparing these reactions.
General workflow for reaction evaluation.
Conclusion
This compound demonstrates predictable reactivity at its ketone functionality, making it a reliable substrate for several key synthetic transformations.
-
Reductive amination offers a highly efficient and chemoselective method for the introduction of diverse amine functionalities, proceeding in high yields under mild conditions.
-
The Wittig reaction provides a robust route to exocyclic alkenes, which are valuable intermediates for further functionalization. The reaction is generally high-yielding, though the generation of the ylide requires anhydrous conditions and a strong base.
-
Aldol condensation allows for the formation of new carbon-carbon bonds at the α-position to the carbonyl. However, this reaction may be less selective and could lead to side products, potentially resulting in lower yields compared to the other two methods.
The choice of reaction will ultimately be guided by the specific synthetic target. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
A Comparative Guide to the Cost-Effectiveness of Benzyl (4-oxocyclohexyl)carbamate in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is a critical decision that balances cost, efficiency, and scalability. This guide provides a comprehensive cost-effectiveness analysis of Benzyl (4-oxocyclohexyl)carbamate, a key building block in pharmaceutical synthesis, and compares its performance with a primary alternative, tert-butyl (4-oxocyclohexyl)carbamate.
Executive Summary
This compound, protected with the carboxybenzyl (Cbz) group, presents a cost-effective option for large-scale synthesis due to the lower cost of its protecting reagent, benzyl chloroformate.[1] While its primary alternative, the tert-butoxycarbonyl (Boc) protected analogue, offers milder deprotection conditions, the overall process economics at an industrial scale may favor the Cbz-protected compound. This advantage is further amplified by the tendency of Cbz-protected intermediates to be crystalline, which can simplify purification and reduce costs associated with chromatography.[1] However, the choice of protecting group is highly dependent on the specific synthetic route and the presence of other functional groups in the molecule.
Performance and Cost Comparison
The following tables provide a quantitative comparison of this compound and its Boc-protected alternative.
| Parameter | This compound (Cbz-protected) | tert-butyl (4-oxocyclohexyl)carbamate (Boc-protected) | References |
| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O | [2] |
| Typical Reagent Cost | ~$0.28 - $12.72 per gram | ~$0.22 - $1.50 per gram | [2] |
| Molar Mass of Reagent | 170.59 g/mol | 218.25 g/mol | [2] |
| Cost per Mole of Reagent | ~$48 - $2170 | ~$48 - $327 | [2] |
| Protection Conditions | Schotten-Baumann conditions (e.g., Na₂CO₃, water/organic solvent) | Base (e.g., TEA, NaHCO₃) in an organic solvent (e.g., THF, CH₂Cl₂) | [3][4] |
| Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C) | Acidolysis (e.g., TFA, HCl) | [4] |
| Key Features | Generally lower reagent cost; imparts crystallinity, aiding purification; orthogonal to acid/base labile groups. | Mild deprotection conditions; suitable for molecules sensitive to reduction. | [1][4] |
Table 1: Comparison of Protecting Group Strategies
| Property | This compound | tert-butyl (4-oxocyclohexyl)carbamate | References |
| Molecular Formula | C₁₄H₁₇NO₃ | C₁₁H₁₉NO₃ | [5][6] |
| Molecular Weight | 247.29 g/mol | 213.27 g/mol | [5][6] |
| Appearance | Solid | Powder to crystal | [7][8] |
| Melting Point | 80-84 °C | 114-118 °C | [7][8] |
Table 2: Physical Properties of Protected Compounds
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound (Cbz-Protection)
This protocol is based on the classical Schotten-Baumann conditions, which are well-suited for large-scale production.[3]
Materials:
-
4-Aminocyclohexanone hydrochloride (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
Procedure:
-
In a suitable reactor, dissolve 4-aminocyclohexanone hydrochloride and sodium carbonate in water.
-
Cool the aqueous solution to 0-5 °C with constant stirring.
-
Slowly add benzyl chloroformate to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or HPLC.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or silica gel chromatography.
Protocol 2: Large-Scale Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (Boc-Protection)
This protocol describes a common method for Boc-protection of amines.[9]
Materials:
-
4-Aminocyclohexanone hydrochloride (1.0 equiv)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.2 equiv)
-
Organic Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Water
-
Brine
Procedure:
-
Suspend 4-aminocyclohexanone hydrochloride in the chosen organic solvent in a reactor.
-
Add the base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or HPLC.[9]
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting product by recrystallization or silica gel chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Cbz-4-アミノシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-N-Boc-aminocyclohexanone | 179321-49-4 [chemicalbook.com]
- 9. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
Orthogonality of Cbz protection on cyclohexanone with other protecting groups
In the multi-step synthesis of complex molecules, particularly in pharmaceutical and natural product chemistry, the strategic use of protecting groups is paramount. The ability to selectively unmask one functional group while others remain intact—a concept known as orthogonality—is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the orthogonality of the carboxybenzyl (Cbz) protecting group for an amine on a cyclohexanone scaffold against other commonly used protecting groups: tert-butyloxycarbonyl (Boc), tert-butyldimethylsilyl (TBDMS), and benzyl ether (Bn).
Comparative Stability and Deprotection Conditions
The selection of an appropriate protecting group strategy hinges on the distinct conditions required for the removal of each group. The Cbz group is renowned for its stability under a range of conditions but is readily cleaved by catalytic hydrogenolysis. This contrasts sharply with the lability of Boc groups under acidic conditions and TBDMS ethers in the presence of fluoride ions, forming the basis of their mutual orthogonality. Benzyl ethers, like Cbz groups, are susceptible to hydrogenolysis, which necessitates carefully controlled conditions to achieve selective deprotection.
The following table summarizes the stability of these protecting groups under various deprotection conditions, providing a framework for designing orthogonal protection schemes on a cyclohexanone core.
| Protecting Group | Functionality Protected | Deprotection Method | Reagents & Conditions | Orthogonality Considerations on a Cyclohexanone Scaffold |
| Cbz | Amine | Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOH | Orthogonal to Boc and TBDMS. Selective deprotection in the presence of benzyl ethers can be challenging but is achievable. |
| Boc | Amine | Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane | Orthogonal to Cbz, TBDMS, and Benzyl ether under non-acidic conditions. |
| TBDMS | Hydroxyl | Fluoride-mediated cleavage | Tetrabutylammonium fluoride (TBAF) in THF | Orthogonal to Cbz, Boc, and Benzyl ether under non-fluoride conditions. |
| Benzyl (Bn) | Hydroxyl | Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOH | Not inherently orthogonal to Cbz. Selective Cbz removal is possible using specific inhibitors for benzyl ether hydrogenolysis. |
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of protecting group strategies. Below are representative protocols for the selective deprotection of a Cbz-protected amine on a cyclohexanone derivative in the presence of other protecting groups.
Protocol 1: Selective Deprotection of Cbz in the Presence of Boc and TBDMS
This procedure outlines the removal of a Cbz group from a cyclohexanone derivative bearing Boc-protected amine and TBDMS-protected hydroxyl groups.
Reaction Scheme:
Caption: Selective Cbz deprotection via catalytic hydrogenolysis.
Materials:
-
Cbz, Boc, TBDMS-protected aminocyclohexanone derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure:
-
Dissolve the protected cyclohexanone derivative in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle twice.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Expected Outcome: Selective cleavage of the Cbz group to the free amine, with the Boc and TBDMS groups remaining intact.[1]
Protocol 2: Selective Deprotection of Cbz in the Presence of a Benzyl Ether
Achieving selectivity between Cbz and benzyl ether deprotection via hydrogenolysis requires modification of the standard conditions. The addition of an inhibitor, such as pyridine or ammonia, can suppress the cleavage of the benzyl ether.
Reaction Scheme:
Caption: Selective Cbz deprotection with benzyl ether preservation.
Materials:
-
Cbz-amine and benzyl-ether protected cyclohexanone derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Pyridine (0.5 equiv)
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure:
-
Dissolve the protected cyclohexanone derivative in methanol in a round-bottom flask.
-
Add pyridine (0.5 equivalents) to the solution.
-
Carefully add 10% Pd/C to the mixture.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle twice.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, carefully monitoring the reaction by TLC to avoid benzyl ether cleavage.
-
Upon selective consumption of the starting material, filter the reaction mixture through a pad of Celite®.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which may require purification by column chromatography.
Expected Outcome: Selective removal of the Cbz group while the benzyl ether remains intact.
Logical Workflow for Orthogonal Deprotection Strategy
The choice of deprotection sequence is critical for the successful synthesis of a complex, multi-functionalized cyclohexanone. The following diagram illustrates a logical workflow for a molecule containing Cbz, Boc, and TBDMS protecting groups.
Caption: Orthogonal deprotection pathways for a multi-functionalized cyclohexanone.
Conclusion
The orthogonality of the Cbz protecting group on a cyclohexanone scaffold is a powerful tool in synthetic chemistry. Its stability to acidic and fluoride-containing reagents allows for the selective deprotection of Boc and TBDMS groups, respectively. While the simultaneous presence of a benzyl ether requires careful reaction control, the use of catalytic inhibitors enables selective Cbz cleavage. The provided protocols and logical workflow serve as a guide for researchers and drug development professionals in designing robust and efficient synthetic routes for complex molecules centered around a cyclohexanone core.
References
Literature review of the applications of Benzyl (4-oxocyclohexyl)carbamate in research
For Researchers, Scientists, and Drug Development Professionals
Benzyl (4-oxocyclohexyl)carbamate, also known as N-Cbz-4-aminocyclohexanone, is a key synthetic intermediate in medicinal chemistry. Its rigid cyclohexanone core and the stable benzyl carbamate (Cbz) protecting group make it a valuable building block for introducing a 4-aminocyclohexyl scaffold into target molecules. This scaffold is frequently found in bioactive compounds, including antagonists for the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases.
This guide provides an objective comparison of this compound with a common alternative, tert-butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone), in the context of synthesizing CCR2 antagonists. The comparison is based on the properties of the protecting groups and their application in a common synthetic transformation: reductive amination.
Comparison of Protecting Groups: Cbz vs. Boc
The choice of the amino-protecting group is a critical decision in multi-step synthesis, impacting reaction conditions, orthogonality, and overall yield. The benzyl carbamate (Cbz) group of the title compound and the tert-butoxycarbonyl (Boc) group of the primary alternative have distinct characteristics.
| Feature | This compound (Cbz-protected) | tert-Butyl (4-oxocyclohexyl)carbamate (Boc-protected) |
| Protecting Group | Benzyl carbamate (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Molecular Weight | 247.29 g/mol | 213.26 g/mol |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| Key Advantages | Stable to acidic and basic conditions. | Easily removed with acid. Orthogonal to Cbz and Fmoc. |
| Key Disadvantages | Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups (e.g., alkenes, alkynes). The catalyst can sometimes be poisoned. | Labile to strong acids, limiting its use in certain reaction sequences. |
| Typical Application | Synthesis of complex molecules where stability to a wide range of reagents is needed. | Widely used in solid-phase and solution-phase synthesis due to the ease of removal. |
Synthetic Application: Reductive Amination in the Synthesis of CCR2 Antagonists
A common application of these building blocks is in the synthesis of CCR2 antagonists, where the 4-aminocyclohexyl moiety is often introduced via reductive amination. In this reaction, the ketone of the cyclohexanone ring reacts with a primary or secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine.
The following diagram illustrates the general workflow for this synthetic step.
The choice of protecting group (Cbz or Boc) on the 4-aminocyclohexanone starting material dictates the subsequent deprotection strategy to reveal the free amine for further functionalization or to yield the final product.
Experimental Protocols
The following are representative experimental protocols for the reductive amination of N-protected 4-aminocyclohexanone.
Protocol 1: Reductive Amination using this compound
This protocol is adapted from standard reductive amination procedures.
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired amine (e.g., a substituted aniline, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound.
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous DCM, then add the desired amine via syringe.
-
Iminium Ion Formation: Add glacial acetic acid to the mixture and stir at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of a CCR2 Antagonist Intermediate using a Boc-Protected Ketone
This protocol is based on the synthesis of a known CCR2 antagonist.[1]
Materials and Reagents:
-
tert-Butyl (4-oxocyclohexyl)carbamate (or a ketal-protected version) (1.0 eq)
-
A complex amine partner (e.g., a heterocyclic amine, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.0 eq)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flask, dissolve the Boc-protected 4-oxocyclohexanone and the amine partner in anhydrous DCM.
-
Reduction: Add sodium triacetoxyborohydride and triethylamine to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched and worked up in a similar fashion to Protocol 1, followed by purification to yield the desired product.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules containing a 4-aminocyclohexyl scaffold. Its Cbz protecting group offers stability under a range of conditions, making it suitable for intricate synthetic routes. However, the requirement for catalytic hydrogenation for deprotection can be a limitation. The choice between this compound and its Boc-protected counterpart will depend on the overall synthetic strategy, particularly the compatibility of other functional groups with the respective deprotection conditions. For syntheses requiring acid-labile protecting groups for other functionalities, the Cbz group on the cyclohexylamine provides excellent orthogonality. Conversely, if the final deprotection step is amenable to strong acid and other functional groups are sensitive to hydrogenation, the Boc-protected analogue is the preferred choice. Researchers should carefully consider these factors when selecting the appropriate building block for their specific synthetic targets.
References
Safety Operating Guide
Proper Disposal of Benzyl (4-oxocyclohexyl)carbamate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Benzyl (4-oxocyclohexyl)carbamate (CAS No. 16801-63-1).
Hazard Profile and Safety Precautions:
This compound is classified as an irritant, specifically causing serious eye irritation (H319)[1]. Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of dust generation, a dust mask (such as an N95 respirator) is recommended. Work should be conducted in a well-ventilated area or a chemical fume hood[2].
Quantitative Hazard Data:
| Hazard Classification | GHS Code | Description | Source |
| Serious Eye Irritation | H319 | Causes serious eye irritation | PubChem[1], Sigma-Aldrich |
Step-by-Step Disposal Protocol:
The recommended disposal method for this compound is incineration by a licensed waste disposal company. This procedure should be followed in accordance with all federal, state, and local regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and disposable labware), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the waste and is kept securely sealed when not in use.
-
-
Solubilization for Incineration:
-
As recommended, dissolve or mix the waste material with a combustible solvent[2]. The choice of solvent should be guided by laboratory safety protocols and compatibility with the incinerator's requirements.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name, CAS number, and any available safety data sheets to the disposal company.
-
-
Documentation:
-
Maintain accurate records of the waste, including the amount, date of generation, and disposal manifest, as required by your institution and local regulations.
-
Experimental Workflow for Safe Handling and Disposal:
References
Personal protective equipment for handling Benzyl (4-oxocyclohexyl)carbamate
Essential Safety and Handling Guide for Benzyl (4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar carbamate compounds and general best practices for handling new chemical entities in a laboratory setting. A conservative approach to safety is strongly advised.
Hazard Identification and Chemical Properties
This compound is classified as a substance that causes serious eye irritation.[1] All uncharacterized substances should be handled with the utmost care as their full toxicological profiles are unknown.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 247.29 g/mol | PubChem[1] |
| CAS Number | 16801-63-1 | PubChem[1] |
| GHS Classification | Eye Irritation, Category 2A | PubChem[1] |
| Hazard Statement | H319: Causes serious eye irritation | PubChem[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the required and recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coat. | To prevent skin contact with the chemical.[2] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered compound outside of a fume hood. | To prevent inhalation of the powdered compound. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
Before starting work, clear the handling area of any unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.
3.2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use anti-static weighing dishes to prevent the powder from scattering.
-
Use appropriate tools (e.g., spatulas) to handle the solid compound and avoid generating dust.[2]
-
Never return unused chemicals to the original container to avoid contamination.
3.3. Dissolving and Use in Experiments:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Solutions should also be handled within a fume hood.
3.4. Storage:
-
Store in a tightly sealed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3] |
| Spill | For small spills, dampen the solid material with a suitable solvent and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with the solvent to pick up any remaining material. For larger spills, evacuate the area and prevent further leakage or spillage if safe to do so. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.[2]
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.[2]
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in regular trash.[2]
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses of the thoroughly emptied container can be disposed of according to local regulations.
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a general procedure for safely weighing this compound and preparing a solution.
6.1. Materials and Equipment:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Beaker or flask
-
Stir bar and stir plate
-
Required PPE (as outlined in Section 2)
6.2. Procedure:
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE. Gather all necessary equipment.
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.[2]
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Allow the mixture to stir until the solid is fully dissolved.[2]
-
-
Cleanup:
-
Clean all equipment used.
-
Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly after completing the procedure.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
